3-Cyclobutyl-3-oxopropanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclobutyl-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-4-7(9)6-2-1-3-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJYSJUMDLMTGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551370 | |
| Record name | 3-Cyclobutyl-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118431-89-3 | |
| Record name | 3-Cyclobutyl-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Cyclobutyl-3-oxopropanenitrile (CAS: 118431-89-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Cyclobutyl-3-oxopropanenitrile, a versatile building block in organic synthesis. The document details its chemical and physical properties, outlines a common synthetic route with a detailed experimental protocol, and presents available spectral data. Currently, there is limited publicly available information regarding the specific biological activities or mechanisms of action of this compound.
Chemical and Physical Properties
This compound, with the molecular formula C₇H₉NO, is a ketone-substituted nitrile.[1] Its structure incorporates a cyclobutyl ring, a carbonyl group, and a nitrile functional group, making it a useful intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 118431-89-3 | [1] |
| Molecular Formula | C₇H₉NO | [1] |
| Molecular Weight | 123.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | β-Oxo-cyclobutanepropanenitrile, Cyclobutanecarbonylacetonitrile | [1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Boiling Point | 208.9 ± 13.0 °C at 760 mmHg | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Flash Point | 80.1 ± 19.8 °C | |
| pKa (Predicted) | 9.77 ± 0.20 |
Synthesis
A common and effective method for the synthesis of this compound is the acylation of a nitrile with a cyclobutyl-containing acylating agent. One reported method involves the reaction of a cyclobutanecarboxylate ester with acetonitrile. An alternative and frequently cited route is the reaction of cyclobutanecarbonyl chloride with malononitrile in the presence of a non-nucleophilic base, such as triethylamine.
Experimental Protocol: Synthesis from Cyclobutanecarbonyl Chloride and Malononitrile
This protocol is based on established chemical principles for the synthesis of β-ketonitriles.
Materials:
-
Cyclobutanecarbonyl chloride
-
Malononitrile
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of malononitrile (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Diagram 1: Synthetic Workflow
References
A Technical Guide to the Physicochemical Properties of 3-Cyclobutyl-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyclobutyl-3-oxopropanenitrile is a β-ketonitrile compound of interest in organic synthesis and medicinal chemistry. Its bifunctional nature, incorporating both a ketone and a nitrile group, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines standard experimental protocols for their determination, and includes a representative synthetic method. All quantitative data are presented in easily digestible tables, and key experimental workflows are visualized using diagrams to facilitate understanding.
Chemical Identity and Physicochemical Properties
This compound, with the CAS number 118431-89-3, is a small organic molecule featuring a cyclobutane ring attached to a propanenitrile backbone with a keto group at the beta position.[1][2] Its structural and physicochemical properties are summarized in the tables below. It is important to note that many of the available data are computationally predicted rather than experimentally determined.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 118431-89-3 | [1][2] |
| Molecular Formula | C₇H₉NO | [1][2] |
| Canonical SMILES | C1CC(C1)C(=O)CC#N | [2] |
| InChI | InChI=1S/C7H9NO/c8-5-4-7(9)6-2-1-3-6/h6H,1-4H2 | [2] |
| InChIKey | BAJYSJUMDLMTGH-UHFFFAOYSA-N | [2] |
Table 2: Physicochemical Data
| Property | Value | Remarks | Source |
| Molecular Weight | 123.15 g/mol | --- | [2] |
| Boiling Point | 208.9 ± 13.0 °C at 760 mmHg | Calculated | [1] |
| Melting Point | N/A | No experimental data available | |
| Density | 1.1 ± 0.1 g/cm³ | Calculated | [1] |
| Flash Point | 80.1 ± 19.8 °C | Calculated | [1] |
| logP (Octanol-Water Partition Coefficient) | 0.25 | Predicted | [1] |
| pKa | N/A | No experimental data available | |
| Solubility | N/A | No experimental data available | |
| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | Calculated | [1] |
| Refractive Index | 1.486 | Calculated | [1] |
Synthesis
A common method for the synthesis of β-ketonitriles such as this compound is the Claisen condensation of an appropriate ester with acetonitrile.[3][4][5] A representative protocol is detailed below.
Experimental Protocol: Synthesis via Claisen Condensation
This protocol describes the synthesis of this compound from a cyclobutanecarboxylic acid ester and acetonitrile using a strong base.
Materials:
-
Ethyl cyclobutanecarboxylate (or a similar cyclobutyl ester)
-
Acetonitrile
-
Sodium ethoxide (or another suitable strong base like sodium hydride)
-
Anhydrous diethyl ether (or another suitable anhydrous solvent)
-
Hydrochloric acid (for workup)
-
Sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add a solution of sodium ethoxide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: While stirring, add a solution of ethyl cyclobutanecarboxylate and acetonitrile in anhydrous diethyl ether dropwise from the dropping funnel to the base suspension.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).
-
Workup: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base and protonate the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Experimental Protocols for Physicochemical Property Determination
The following sections detail standard experimental protocols for determining key physicochemical properties. While these are general methods, they are applicable to this compound.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature at which a solid substance transitions to a liquid.[6][7]
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of this compound (in solid form)
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is dry and in a fine powdered form. If necessary, grind the sample using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
-
Measurement: Place the capillary tube into the heating block of the melting point apparatus.
-
Approximate Melting Point: Heat the sample rapidly to get an approximate melting point range.
-
Accurate Melting Point: Allow the apparatus to cool. Using a new sample, heat rapidly to about 15-20°C below the approximate melting point, then decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Melting Point Determination Workflow Diagram
Caption: Workflow for melting point determination by the capillary method.
Solubility Determination (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.[8][9]
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Shaker or agitator at a constant temperature
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Equilibration: Seal the vial and place it in a shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to separate the undissolved solid from the saturated solution.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Analysis: Dilute the aliquot with a known volume of solvent and determine the concentration of this compound using a validated analytical method.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Solubility Determination Workflow Diagram
Caption: Workflow for solubility determination by the shake-flask method.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a common method for determining the pKa of an acidic or basic compound.[10][11][12]
Materials:
-
This compound
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Solvent (e.g., water or a water-cosolvent mixture)
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in a known volume of the solvent.
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titration: Add the titrant (NaOH solution) in small, precise increments from the burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.
-
pKa Determination: Determine the equivalence point (the point of steepest inflection) of the titration curve. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa.
pKa Determination Workflow Diagram
Caption: Workflow for pKa determination by potentiometric titration.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information to suggest that this compound is directly involved in any specific biological signaling pathways or possesses significant biological activity. Its primary utility appears to be as an intermediate in chemical synthesis.
Conclusion
This technical guide has summarized the available physicochemical data for this compound and provided detailed, standardized protocols for the experimental determination of its key properties. While many of the current data points are computational, the provided methodologies offer a clear path for obtaining empirical values. The synthesis protocol and associated workflow diagram provide a practical guide for its preparation. For researchers and professionals in drug development, this compound represents a valuable scaffold for the creation of novel chemical entities. Further experimental characterization of this compound is warranted to fully elucidate its properties and potential applications.
References
- 1. This compound | CAS#:118431-89-3 | Chemsrc [chemsrc.com]
- 2. This compound | C7H9NO | CID 13861115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. thinksrs.com [thinksrs.com]
- 7. westlab.com [westlab.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Solubility Measurements | USP-NF [uspnf.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
Spectral Analysis of 3-Cyclobutyl-3-oxopropanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for 3-Cyclobutyl-3-oxopropanenitrile (CAS: 118431-89-3), a valuable building block in organic synthesis and drug discovery. Due to the limited availability of public experimental spectra, this document presents a combination of available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on its chemical structure. Detailed, generalized experimental protocols for obtaining such data are also provided.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₇H₉NO[1]
-
Molecular Weight: 123.15 g/mol [1]
-
SMILES: C1CC(C1)C(=O)CC#N[1]
Mass Spectrometry Data
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. This information is critical for confirming the molecular weight and elucidating the structure of a compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) data is available.[1][2]
Table 1: Predicted Mass Spectrometry Data
| Adduct | m/z (Predicted) | Predicted Collision Cross Section (CCS) (Ų) |
| [M+H]⁺ | 124.07569 | 119.8 |
| [M+Na]⁺ | 146.05763 | 126.9 |
| [M-H]⁻ | 122.06113 | 123.3 |
| [M+NH₄]⁺ | 141.10223 | 134.0 |
| [M+K]⁺ | 162.03157 | 130.0 |
| [M]⁺ | 123.06786 | 121.9 |
Data sourced from PubChemLite.[3]
Predicted NMR Spectroscopic Data
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.5 - 3.2 | m | 1H | CH (methine of cyclobutyl) |
| ~ 2.5 | s | 2H | CH₂ (methylene adjacent to nitrile) |
| ~ 2.4 - 2.1 | m | 4H | CH₂ (cyclobutyl) |
| ~ 2.0 - 1.8 | m | 2H | CH₂ (cyclobutyl) |
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 205 | C=O (ketone) |
| ~ 116 | C≡N (nitrile) |
| ~ 48 | CH (methine of cyclobutyl) |
| ~ 25 | CH₂ (methylene adjacent to nitrile) |
| ~ 24 | CH₂ (cyclobutyl) |
| ~ 18 | CH₂ (cyclobutyl) |
Predicted Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the characteristic frequencies of its functional groups.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~ 2250 | Medium | C≡N (nitrile stretch) |
| ~ 1710 | Strong | C=O (ketone stretch) |
| ~ 2950 - 2850 | Medium-Strong | C-H (aliphatic stretch) |
| ~ 1450 | Medium | C-H (aliphatic bend) |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a proton spectrum using a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the neat liquid sample directly onto the ATR crystal.
-
If the sample is a solid, press it firmly against the crystal to ensure good contact.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrument Setup (Gas Chromatograph):
-
Use a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar).
-
Set the injector temperature (e.g., 250 °C) and a temperature program for the oven to ensure separation of the compound from any impurities. A typical program might start at 50 °C and ramp up to 250 °C.
-
Use helium as the carrier gas.
-
-
Instrument Setup (Mass Spectrometer):
-
Couple the GC outlet to a mass spectrometer (e.g., a quadrupole or ion trap).
-
Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The mass spectrometer will record mass spectra continuously as compounds elute from the GC column.
-
The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound are analyzed.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
Caption: Workflow for the spectral analysis of this compound.
References
Navigating the Structural Landscape: A Technical Guide to the Predicted Collision Cross Section of 3-Cyclobutyl-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted collision cross section (CCS) of 3-Cyclobutyl-3-oxopropanenitrile, a crucial parameter for its identification and characterization in complex biological and chemical matrices. Understanding the CCS, a measure of an ion's size and shape in the gas phase, is paramount for advanced analytical techniques such as ion mobility-mass spectrometry (IM-MS), which are increasingly vital in metabolomics, drug discovery, and structural biology. This document summarizes predicted CCS values, outlines a detailed experimental protocol for their determination, and provides a visual representation of the analytical workflow.
Predicted Collision Cross Section Data
The predicted collision cross section (CCS) values for various adducts of this compound have been calculated and are available in public databases. These predictions, generated using the CCSbase prediction tool, offer a valuable theoretical baseline for experimental work.[1] The following table summarizes these predicted values, providing a reference for different ionization products of the molecule.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 124.07569 | 119.8 |
| [M+Na]⁺ | 146.05763 | 126.9 |
| [M-H]⁻ | 122.06113 | 123.3 |
| [M+NH₄]⁺ | 141.10223 | 134.0 |
| [M+K]⁺ | 162.03157 | 130.0 |
| [M+H-H₂O]⁺ | 106.06567 | 104.2 |
| [M+HCOO]⁻ | 168.06661 | 138.0 |
| [M+CH₃COO]⁻ | 182.08226 | 187.7 |
| [M+Na-2H]⁻ | 144.04308 | 125.3 |
| [M]⁺ | 123.06786 | 121.9 |
| [M]⁻ | 123.06896 | 121.9 |
Data sourced from PubChemLite, calculated using CCSbase.[1]
Experimental Determination of Collision Cross Section
The experimental determination of CCS values is primarily achieved through ion mobility-mass spectrometry (IM-MS).[2][3][4] This technique separates ions based on their differential mobility through a buffer gas under the influence of an electric field.[3][5] The time it takes for an ion to traverse the ion mobility cell is related to its rotationally averaged collision cross section.
Key Experimental Protocol: Traveling-Wave Ion Mobility-Mass Spectrometry (TWIM-MS)
A widely used method for CCS measurement is traveling-wave ion mobility-mass spectrometry (TWIM-MS). The following protocol provides a generalized methodology for the determination of the CCS for a small molecule like this compound.
1. Sample Preparation and Introduction:
-
A standard solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water).
-
The sample is introduced into the mass spectrometer via an electrospray ionization (ESI) source, which generates gas-phase ions.
2. Ion Mobility Separation:
-
The generated ions are introduced into the traveling-wave ion mobility cell, which is filled with a neutral buffer gas (typically nitrogen).[3]
-
A series of voltage pulses creates a wave that propels the ions through the cell.
-
The mobility of an ion, and therefore its drift time, is dependent on its size, shape, and charge. More compact ions with smaller CCS values will travel faster than bulkier ions.[5]
3. Mass Analysis:
-
Following separation in the ion mobility cell, the ions enter a mass analyzer (e.g., time-of-flight, TOF) for mass-to-charge ratio (m/z) determination.
4. Calibration and CCS Calculation:
-
To obtain accurate CCS values, a calibration must be performed using a set of known compounds with established CCS values.[6]
-
The drift times of the calibrant ions are measured and used to create a calibration curve that correlates drift time with CCS.
-
The measured drift time of the this compound ion is then used to calculate its CCS value based on this calibration curve.
5. Data Analysis:
-
The experimental CCS value is compared to predicted values and can be used as an additional parameter for confident compound identification, especially for distinguishing between isomers.[6] Machine learning algorithms and large CCS databases can aid in the prediction and validation of experimental results.[5][7]
Visualizing the Workflow
The following diagrams illustrate the logical flow of CCS determination and the relationship between key analytical parameters.
Caption: Experimental workflow for CCS determination.
References
- 1. PubChemLite - this compound (C7H9NO) [pubchemlite.lcsb.uni.lu]
- 2. Accurate Prediction of Ion Mobility Collision Cross-Section Using Ion's Polarizability and Molecular Mass with Limited Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accurate Prediction of Ion Mobility Collision Cross-Section Using Ion’s Polarizability and Molecular Mass with Limited Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Ion Mobility-Derived Collision Cross-Sections Add Extra Capability in Distinguishing Isomers and Compounds with Similar Retention Times: The Case of Aphidicolanes | MDPI [mdpi.com]
- 7. Collision cross section compendium to annotate and predict multi-omic compound identities - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Key Functional Groups in 3-Cyclobutyl-3-oxopropanenitrile
For Immediate Release
[City, State] – In the intricate world of drug discovery and development, a thorough understanding of a molecule's functional groups is paramount to predicting its chemical behavior, metabolic fate, and potential therapeutic applications. This whitepaper provides an in-depth technical analysis of the key functional groups present in the chemical structure of 3-Cyclobutyl-3-oxopropanenitrile, a molecule of significant interest to researchers and scientists in the field.
Deciphering the Structure of this compound
This compound, with the molecular formula C7H9NO, is a small organic molecule characterized by a unique combination of three principal functional groups: a cyclobutyl ring, a ketone, and a nitrile moiety.[1][2][3] The spatial arrangement and electronic interplay of these groups dictate the molecule's overall reactivity and potential for intermolecular interactions.
The systematic IUPAC name, this compound, clearly delineates its structure: a three-carbon propane chain forms the backbone, with a nitrile group at one end (position 1), a ketone (oxo) group at position 3, and a cyclobutyl ring also attached to the third carbon.[1]
Core Functional Groups: Properties and Reactivity
The distinct chemical properties of this compound are a direct consequence of its constituent functional groups.
1. The Cyclobutyl Group: This four-membered cycloalkane ring introduces a degree of ring strain into the molecule. While less strained than cyclopropane, the cyclobutyl group can influence the reactivity of the adjacent ketone. The strained geometry may impact the kinetics of reactions at the carbonyl carbon.
2. The Ketone (Oxo) Group: The carbonyl (C=O) group is a site of significant chemical activity. The carbon atom is electrophilic, making it susceptible to nucleophilic attack. This allows for a variety of chemical transformations, including:
-
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride or through catalytic hydrogenation (e.g., H₂/Pd-C). This transformation is crucial for creating chiral centers in synthetic chemistry.[4]
-
Nucleophilic Addition: The carbonyl carbon can be attacked by a wide range of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
3. The Nitrile Group: The carbon-nitrogen triple bond (-C≡N) is another key reactive center. It can undergo several important transformations:
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, respectively.[4] This provides a synthetic route to other important classes of compounds.
-
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation.
The presence of both a ketone and a nitrile group in a β-relationship (separated by one carbon) classifies this molecule as a β-ketonitrile. This arrangement enhances the acidity of the α-protons (the hydrogens on the carbon between the ketone and nitrile), making this position susceptible to deprotonation and subsequent alkylation or other electrophilic substitution reactions.
Spectroscopic Characterization
The identification and characterization of these functional groups are typically achieved through spectroscopic methods. While specific experimental data for this compound is not extensively published, expected spectroscopic features can be predicted based on known data for similar structures.
| Functional Group | Spectroscopic Method | Expected Observation |
| Nitrile (-C≡N) | Infrared (IR) Spectroscopy | Sharp absorption peak around 2240 cm⁻¹[4] |
| Ketone (C=O) | Infrared (IR) Spectroscopy | Strong absorption peak around 1710 cm⁻¹[4] |
| Nitrile Carbon | ¹³C Nuclear Magnetic Resonance (NMR) | Chemical shift (δ) around 115-120 ppm[4] |
| Ketone Carbonyl Carbon | ¹³C Nuclear Magnetic Resonance (NMR) | Chemical shift (δ) around 200-210 ppm[4] |
| Cyclobutyl Protons | ¹H Nuclear Magnetic Resonance (NMR) | Multiplet signal in the range of δ 2.0–3.0 ppm[4] |
Table 1: Predicted Spectroscopic Data for the Key Functional Groups in this compound.
Experimental Protocols
General Protocol for Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a suitable solvent on an IR-transparent window (e.g., NaCl plates).
-
Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample spectrum is then recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the nitrile and ketone functional groups.
General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common.
-
Data Analysis: The chemical shifts, integration (for ¹H NMR), and coupling patterns of the signals are analyzed to confirm the presence of the cyclobutyl, methylene, and other protons, as well as the carbon environments of the nitrile and ketone groups.
Logical Relationships and Experimental Workflow
The characterization and further synthetic manipulation of this compound follow a logical workflow.
Caption: Experimental workflow for the synthesis, characterization, and derivatization of this compound.
Signaling Pathways and Molecular Interactions
While specific signaling pathway involvement for this compound is not detailed in the provided context, the functional groups present suggest potential interactions with biological targets. The ketone can act as a hydrogen bond acceptor, and the nitrile group, while a weaker hydrogen bond acceptor, can participate in dipole-dipole interactions. The overall lipophilicity, influenced by the cyclobutyl ring, will govern its ability to cross cell membranes.
Caption: Potential molecular interactions of this compound with a biological target.
This technical guide serves as a foundational resource for researchers engaged in the study and application of this compound. A comprehensive understanding of its functional groups is the cornerstone for innovative drug design and the development of novel synthetic methodologies.
References
An In-depth Technical Guide to the Safety and Hazards of 3-Cyclobutyl-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is based on publicly available data. It is not a substitute for a formal risk assessment or a Safety Data Sheet (SDS). Always consult the specific SDS for 3-Cyclobutyl-3-oxopropanenitrile and adhere to all institutional and regulatory safety protocols.
Executive Summary
This compound is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin and serious eye irritation, as well as potential respiratory irritation. Due to the lack of specific publicly available quantitative toxicity data (e.g., LD50, LC50), a precautionary approach to handling is imperative. The primary toxicological concern associated with aliphatic nitriles, such as this compound, is the potential for metabolic release of cyanide, which can disrupt cellular respiration. This guide provides a comprehensive overview of the known hazards, safe handling procedures, and emergency protocols related to this compound to ensure the safety of laboratory personnel.
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 4 | H227: Combustible liquid[1] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[1] |
Note: These classifications are based on aggregated data and may vary slightly between suppliers.
Toxicological Profile
Mechanism of Toxicity
The primary mechanism of acute toxicity for many aliphatic nitriles is the metabolic release of cyanide.[2] This process is typically catalyzed by cytochrome P450 enzymes in the liver.[2] The liberated cyanide then inhibits cytochrome c oxidase, a critical enzyme in the electron transport chain of cellular respiration.[2] This inhibition prevents the utilization of oxygen by cells, leading to cellular hypoxia and, in severe cases, systemic toxicity.[2]
Expected Toxicological Effects
-
Acute Effects: Ingestion, inhalation, or skin absorption may lead to symptoms consistent with cyanide poisoning, including headache, dizziness, nausea, vomiting, and in severe cases, loss of consciousness, seizures, and respiratory arrest. The harmful nature of this compound by all routes of exposure underscores the need for stringent containment measures.
-
Irritation: Direct contact with the liquid or its vapors can cause significant irritation to the skin, eyes, and respiratory tract.[1]
Quantitative Toxicological Data
Specific LD50 and LC50 values for this compound are not publicly documented. For a structurally similar compound, Ethyl 3-cyclobutyl-3-oxopropanoate, a calculated flash point of 95.7 ± 19.9 °C has been reported, which aligns with the "combustible liquid" classification.
Experimental Protocols for Hazard Evaluation (General)
Detailed experimental protocols for the toxicological assessment of this compound are not available. However, the following are general methodologies used to evaluate the toxicity of nitriles:
Acute Toxicity Studies (General Protocol)
Acute toxicity studies are performed to determine the effects of a single, high-dose exposure to a substance.
-
Test Animals: Typically, studies are conducted in rodent models (e.g., mice or rats).
-
Administration: The test substance is administered via the relevant routes of exposure (oral gavage, dermal application, or inhalation).
-
Dose Ranging: A preliminary dose-ranging study is often conducted to determine the appropriate dose levels for the main study.
-
Main Study: Multiple groups of animals are treated with different dose levels of the substance. A control group receives a placebo.
-
Observation: Animals are observed for a set period (e.g., 14 days) for clinical signs of toxicity and mortality.
-
Data Analysis: The LD50 (the dose that is lethal to 50% of the test population) is calculated using statistical methods.
-
Necropsy: At the end of the study, all animals are euthanized and a gross necropsy is performed to identify any target organs of toxicity.
In Vitro Metabolism Studies
These studies are conducted to investigate the metabolic pathways of a compound.
-
Test System: Typically uses liver microsomes, which contain cytochrome P450 enzymes.
-
Incubation: The test compound is incubated with the liver microsomes in the presence of necessary cofactors.
-
Analysis: The reaction mixture is analyzed over time using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites (e.g., cyanide).
Safe Handling and Storage
Given the hazards of this compound, the following handling and storage procedures are mandatory:
Table 2: Safe Handling and Storage Procedures
| Aspect | Procedure |
| Engineering Controls | Work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Personal Protective Equipment (PPE) | - Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Change gloves immediately if contaminated. - Eye Protection: Safety glasses with side shields or chemical goggles are required. - Lab Coat: A flame-resistant lab coat should be worn. |
| Handling | - Avoid contact with skin, eyes, and clothing. - Avoid breathing vapors or mists. - Keep away from heat, sparks, and open flames. - Use non-sparking tools. - Ensure adequate ventilation. |
| Storage | - Store in a tightly closed container in a cool, dry, and well-ventilated area. - Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. |
| Disposal | Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain. |
Emergency Procedures
Table 3: Emergency Response Protocols
| Situation | Procedure |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Visualized Workflows
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Potential Toxicity Pathway
The following diagram illustrates the potential mechanism of toxicity for aliphatic nitriles.
Caption: Inferred metabolic pathway leading to the toxicity of this compound.
References
GHS Classification of 3-Cyclobutyl-3-oxopropanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) classification for the chemical compound 3-Cyclobutyl-3-oxopropanenitrile. The information herein is compiled from publicly available safety data and regulatory information to assist researchers, scientists, and drug development professionals in the safe handling and assessment of this substance.
GHS Classification Summary
This compound is classified under the GHS with hazards related to flammability, acute toxicity (oral, dermal, and inhalation), skin irritation, and serious eye irritation.[1]
Signal Word: Warning
Pictograms:
| Pictogram | Hazard Class |
| Flammable liquids | |
| Acute toxicity (oral, dermal, inhalation); Skin irritation; Serious eye irritation; Specific target organ toxicity — Single exposure |
Hazard Statements: [1]
-
H227: Combustible liquid
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Precautionary Statements: [1]
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P317: IF SWALLOWED: Get medical help.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P317: Get medical help.
-
P319: If eye irritation persists: Get medical help.
-
P321: Specific treatment (see supplemental first aid instruction on this label).
-
P330: Rinse mouth.
-
P332+P317: If skin irritation occurs: Get medical help.
-
P337+P317: If eye irritation persists: Get medical help.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
P370+P378: In case of fire: Use appropriate media to extinguish.
-
P403: Store in a well-ventilated place.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Quantitative Data and Experimental Protocols
This section details the available quantitative data and the methodologies of the key experiments that form the basis of the GHS classification for this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | [1] |
| Molecular Weight | 123.15 g/mol | [1] |
Toxicological Data
The substance is classified as "Harmful if swallowed," "Harmful in contact with skin," and "Harmful if inhaled." Specific LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values from acute toxicity studies are not publicly available. The classification is based on data submitted to regulatory bodies like the European Chemicals Agency (ECHA).
Classification: Causes skin irritation.[1]
Experimental Protocol: Acute Dermal Irritation/Corrosion Study
A study was conducted to assess the acute dermal irritation and corrosion potential in rabbits, following OECD Test Guideline 404.
-
Test System: Three young adult New Zealand White (NZW) rabbits.
-
Procedure: A 0.5 mL dose of the test substance was applied topically via a semi-occlusive patch to the intact skin of each rabbit. The application duration was 4 hours.
-
Observation: Dermal reactions, including erythema, eschar, and edema, were observed and scored at 1, 24, 48, and 72 hours after patch removal.
-
Results: No dermal corrosion or irritation was observed in any of the animals at any observation point. The skin irritation score was 0.00 for all animals.
It is important to note that while this specific study did not indicate skin irritation, the official GHS classification from other sources is "Causes skin irritation." This discrepancy may be due to other available data not in the public domain or variations in test conditions.
Classification: Causes serious eye irritation.[1]
Experimental Protocol: Acute Eye Irritation/Corrosion Study
An in-vivo study was conducted to evaluate the eye irritation potential of this compound. The methodology followed a standard guideline for such assessments.
-
Test System: The study utilized the rabbit eye model.
-
Procedure: A defined volume of the undiluted test substance was instilled into the conjunctival sac of one eye of the rabbit. The other eye served as a control.
-
Observation: The eyes were examined for signs of irritation, including redness, swelling, and discharge, at specified intervals after instillation.
-
Results: The substance was found to be a severe eye irritant.
Classification: May cause respiratory irritation.[1]
Detailed experimental protocols for the respiratory irritation assessment of this compound are not publicly available. The classification is based on notifications to regulatory inventories.
Physical Hazards
Classification: Combustible liquid.[1]
Specific experimental data from flammability tests (e.g., flash point determination) are not detailed in the publicly available documents. The classification indicates that the substance has a flash point within the range defined for combustible liquids by GHS.
Visualized GHS Workflow
The following diagram illustrates the general workflow for the GHS classification of a chemical substance, leading to the hazard communication elements for this compound.
Caption: GHS classification workflow for this compound.
References
The Cyclobutane Ring: A Privileged Scaffold in Drug Discovery and Chemical Biology
An In-depth Technical Guide on the Biological Activities of Cyclobutane-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif, a four-membered carbocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its unique conformational constraints and synthetic tractability have led to its incorporation into a diverse array of biologically active molecules, including approved therapeutics and promising clinical candidates. This technical guide delves into the multifaceted biological activities of cyclobutane-containing compounds, offering a comprehensive overview of their therapeutic potential, underlying mechanisms of action, and the experimental methodologies used for their evaluation.
Physicochemical Properties and Strategic Incorporation of the Cyclobutane Moiety
The strategic inclusion of a cyclobutane ring can profoundly influence a molecule's physicochemical and pharmacological properties.[1] Its inherent ring strain, with a strain energy of 26.3 kcal/mol, results in a puckered, non-planar conformation.[1][2] This rigidity can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a biological target while minimizing the entropic penalty upon binding.[1] Furthermore, the three-dimensional nature of the cyclobutane scaffold can disrupt planarity, which may improve aqueous solubility and metabolic stability by serving as a bioisostere for various functional groups.[1][3]
Anticancer Activity: A Prominent Therapeutic Area
Cyclobutane-containing compounds have demonstrated significant promise in oncology, with several approved drugs and numerous investigational agents targeting various cancer-related pathways.
Marketed Anticancer Drugs
Carboplatin , a platinum-based chemotherapy agent, is a cornerstone in the treatment of various cancers, including ovarian, lung, and testicular cancers.[4] Its cyclobutane-1,1-dicarboxylate ligand modulates the reactivity of the platinum center, reducing the nephrotoxicity associated with its predecessor, cisplatin.
Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer.[5] The spirocyclic cyclobutane moiety is a key structural feature that contributes to its high binding affinity for the androgen receptor.[5]
Inhibition of Tubulin Polymerization
A notable mechanism of anticancer activity for some cyclobutane derivatives is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[6] Analogs of combretastatin A4, a potent natural tubulin inhibitor, have been synthesized where the cis-stilbene unit is replaced with a 1,3-disubstituted cyclobutane moiety to prevent unwanted cis/trans-isomerization.[6][7]
Targeting Signaling Pathways
Cyclobutane-containing compounds are being explored as inhibitors of key signaling pathways implicated in cancer progression, such as the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway and integrin-mediated signaling.[8][9]
Quantitative Data on Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative cyclobutane-containing compounds against various cancer cell lines.
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Combretastatin A4 Analog | cis-2a | HepG2 | 1.8 ± 0.2 | [10] |
| Combretastatin A4 Analog | cis-2a | SK-N-DZ | 2.5 ± 0.3 | [10] |
| Combretastatin A4 Analog | trans-2b | HepG2 | 3.1 ± 0.4 | [10] |
| Combretastatin A4 Analog | trans-2b | SK-N-DZ | 4.2 ± 0.5 | [10] |
| Benzo[a]phenazine Derivative | Compound 5d-2 | HeLa, A549, MCF-7, HL-60 | 1.04 - 2.27 | [11] |
| Androgen Receptor Antagonist | Apalutamide | LNCaP/AR | 16 (nM) | [12] |
Antiviral Activity: A Broad Spectrum of Action
Cyclobutane nucleoside analogs have emerged as a significant class of antiviral agents, demonstrating activity against a range of viruses, including herpesviruses, hepatitis B virus (HBV), and human immunodeficiency virus (HIV).[4][13] The cyclobutane ring serves as a carbocyclic mimic of the sugar moiety in natural nucleosides.
Quantitative Data on Antiviral Activity
The table below presents the effective concentration (EC50) values for representative cyclobutane-containing antiviral compounds.
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Cyclobutyl Guanine Analog (7) | Herpes Simplex Virus 1 (HSV-1) | - | Active | [4] |
| Cyclobutyl Guanine Analog (7) | Human Cytomegalovirus (HCMV) | - | Active | [4] |
| Cyclobutyl Adenine Analog (9) | Herpes Simplex Virus 1 (HSV-1) | - | Active | [4] |
| Cyclobutyl Adenine Analog (9) | Human Cytomegalovirus (HCMV) | - | Active | [4] |
| Boceprevir (HCV Protease Inhibitor) | Hepatitis C Virus (HCV) Genotype 1b Replicon | Huh7 | 0.2 - 0.4 | [14] |
*Specific EC50 values were not provided in the source, but the compounds were reported as highly active.
Antimicrobial and Other Biological Activities
Naturally occurring cyclobutane-containing alkaloids, often isolated from marine sponges and other organisms, have exhibited a range of biological activities, including antimicrobial, antibacterial, and antifungal properties.[15][16] For instance, sceptrin, an alkaloid from the sponge Agelas sceptrum, shows activity against various bacteria and fungi.[15]
Quantitative Data on Antimicrobial and Other Activities
| Compound | Activity | Organism/Receptor | MIC/Affinity (µM) | Reference |
| Sceptrin | Antimicrobial | Staphylococcus aureus, Bacillus subtilis, Candida albicans | *Active | [15] |
| Sceptrin | VIP Receptor Affinity | - | 19.8 | [15] |
| Ageliferine | VIP Receptor Affinity | - | 19.2 | [15] |
*Minimum Inhibitory Concentration (MIC) values were not specified, but the compound was reported to have antimicrobial activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the biological activities of cyclobutane-containing compounds.
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells and to determine their IC50 values.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cyclobutane derivative (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the cyclobutane derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the values against the compound concentration to determine the IC50.[1]
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
Test compound
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reconstitute tubulin to a concentration of 3 mg/mL in G-PEM buffer.[17]
-
In a pre-warmed 96-well plate, add 100 µL of the reconstituted tubulin to each well.
-
Add the test compound at varying concentrations to the wells.
-
Initiate polymerization by adding GTP.
-
Record the absorbance at 340 nm every 60 seconds for one hour to monitor the rate of tubulin polymerization.[17]
HCV NS3/4A Protease Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against the hepatitis C virus NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease
-
Fluorogenic substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT)
-
Test compound
-
384-well black microplate
-
Fluorometer
Procedure:
-
Perform the assay in a 384-well microplate in a total volume of 30 µL.[18]
-
The final concentrations in the assay should be approximately 40 nM for the enzyme and 60 µM for the substrate.[18]
-
Add the test compound at various concentrations to the wells containing the enzyme and buffer.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the protease.
-
Calculate the rate of reaction and determine the inhibitory concentration (IC50) of the test compound.
Androgen Receptor (AR) Binding Assay
This competitive binding assay quantifies the affinity of a compound for the androgen receptor.
Materials:
-
Source of AR (e.g., prostate cancer cell lysates or recombinant AR protein)
-
Radiolabeled androgen (e.g., ³H-R1881)
-
Test compound
-
Scintillation counter
Procedure:
-
Incubate the AR source with a fixed concentration of the radiolabeled androgen in the presence of increasing concentrations of the test compound.
-
After reaching equilibrium, separate the bound from the unbound radioligand.
-
Measure the amount of bound radioactivity using a scintillation counter.
-
The ability of the test compound to displace the radiolabeled androgen is a measure of its binding affinity for the AR.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by cyclobutane-containing compounds is essential for understanding their mechanisms of action.
Caption: The JAK-STAT signaling pathway and its inhibition by cyclobutane-containing compounds.
Caption: Integrin-mediated signaling and its antagonism by cyclobutane-based inhibitors.
Caption: A general experimental workflow for the evaluation of bioactive cyclobutane compounds.
Conclusion
The cyclobutane ring has firmly established itself as a valuable scaffold in the design of novel therapeutic agents. Its unique structural properties offer medicinal chemists a powerful tool to modulate the pharmacological profiles of small molecules, leading to enhanced potency, selectivity, and pharmacokinetic properties. The diverse biological activities of cyclobutane-containing compounds, ranging from anticancer and antiviral to antimicrobial effects, underscore the broad therapeutic potential of this structural motif. As synthetic methodologies for the construction of complex cyclobutane derivatives continue to advance, we can anticipate the discovery and development of a new generation of innovative medicines built upon this versatile four-membered ring.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Apalutamide for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rroij.com [rroij.com]
- 14. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclobutane-containing alkaloids: origin, synthesis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 3-Cyclobutyl-3-oxopropanenitrile from ethyl cyclobutanecarboxylate
Abstract
This application note provides a detailed protocol for the synthesis of 3-cyclobutyl-3-oxopropanenitrile, a valuable β-ketonitrile intermediate in pharmaceutical and chemical research. The synthesis is achieved through a Claisen-type condensation reaction between ethyl cyclobutanecarboxylate and acetonitrile, utilizing potassium tert-butoxide as the base. This method offers a straightforward and efficient route to the target compound. This document outlines the reaction pathway, detailed experimental procedures, required materials and equipment, and expected outcomes, tailored for researchers in organic synthesis and drug development.
Introduction
β-Ketonitriles are highly versatile synthetic intermediates due to the presence of two reactive functional groups, making them crucial building blocks for the synthesis of various heterocyclic compounds, pharmaceuticals, and agrochemicals.[1][2] The synthesis of this compound from ethyl cyclobutanecarboxylate proceeds via a Claisen condensation mechanism.[3][4] In this reaction, a strong base deprotonates acetonitrile to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the ester.[5] Subsequent elimination of an ethoxide ion yields the β-ketonitrile.[4] A stoichiometric amount of base is typically required as the product is more acidic than the starting nitrile, and its deprotonation drives the reaction to completion.[1] Potassium tert-butoxide (KOt-Bu) in an ethereal solvent is an effective and commonly used base for this transformation.[1]
Reaction Pathway
The overall synthetic transformation is depicted below:
Scheme 1: Synthesis of this compound
-
Reactants: Ethyl cyclobutanecarboxylate, Acetonitrile
-
Reagents: Potassium tert-butoxide (KOt-Bu)
-
Solvent: Tetrahydrofuran (THF)
-
Product: this compound
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Equipment
| Material/Equipment | Specification |
| Ethyl cyclobutanecarboxylate | ≥98% purity |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% |
| Potassium tert-butoxide (KOt-Bu) | ≥98% |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free |
| Hydrochloric Acid (HCl) | 1 M aqueous solution |
| Ethyl Acetate (EtOAc) | ACS grade |
| Saturated Sodium Chloride (brine) | Aqueous solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular |
| Round-bottom flask | 250 mL, three-neck |
| Reflux condenser | |
| Addition funnel | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Nitrogen or Argon gas supply | |
| Rotary evaporator | |
| Standard laboratory glassware |
Procedure
-
Reaction Setup:
-
A 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum, is dried in an oven and allowed to cool to room temperature under a stream of inert gas.
-
Potassium tert-butoxide (6.2 g, 55 mmol, 1.1 equiv) is quickly added to the flask against a positive flow of inert gas.
-
Anhydrous tetrahydrofuran (THF, 100 mL) is added to the flask via cannula or syringe.
-
-
Addition of Reactants:
-
In a separate, dry flask, prepare a solution of ethyl cyclobutanecarboxylate (6.4 g, 50 mmol, 1.0 equiv) and anhydrous acetonitrile (5.1 mL, 4.0 g, 97.5 mmol, 1.95 equiv).
-
This solution is drawn into a syringe and added dropwise to the stirred suspension of KOt-Bu in THF at room temperature over a period of 30 minutes. An exotherm may be observed.
-
-
Reaction:
-
After the addition is complete, the reaction mixture is heated to reflux (approximately 66 °C) using a heating mantle.
-
The reaction is maintained at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Isolation:
-
After the reaction is deemed complete, the flask is cooled to 0 °C in an ice bath.
-
The reaction is carefully quenched by the slow, dropwise addition of 1 M aqueous HCl (60 mL) to neutralize the excess base and protonate the product enolate.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium chloride (brine, 50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a colorless to pale yellow oil.
-
Data Presentation
Reactant and Product Information
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| Ethyl cyclobutanecarboxylate | C₇H₁₂O₂ | 128.17 | 14924-53-9 |
| Acetonitrile | C₂H₃N | 41.05 | 75-05-8 |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | 865-47-4 |
| This compound | C₇H₉NO | 123.15 | 118431-89-3 |
Expected Yield and Physical Properties
| Parameter | Expected Value |
| Yield | 65-75% (representative) |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not available (estimated to be high, vacuum distillation recommended) |
| Purity (post-purification) | ≥97% |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Simplified mechanism of the Claisen-type condensation.
Conclusion
The protocol described in this application note presents a reliable and scalable method for the synthesis of this compound. The use of potassium tert-butoxide provides an efficient means to achieve the desired Claisen-type condensation with good yields. This procedure is well-suited for laboratory settings focused on the synthesis of complex organic molecules for pharmaceutical and materials science applications. Careful execution of the anhydrous technique and purification steps is crucial for obtaining a high-purity product.
References
- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
Synthetic Route for 3-Cyclobutyl-3-oxopropanenitrile via Claisen Condensation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthetic protocol for the preparation of 3-cyclobutyl-3-oxopropanenitrile, a valuable β-ketonitrile intermediate in organic synthesis. The described method is based on the Claisen condensation, a robust carbon-carbon bond-forming reaction. This protocol outlines the reaction between ethyl cyclobutanecarboxylate and acetonitrile, facilitated by a strong base, sodium ethoxide.
Introduction
β-Ketonitriles are versatile building blocks in the synthesis of a wide array of heterocyclic compounds and pharmaceutical agents. The Claisen condensation represents a classical and efficient method for the formation of these motifs. The reaction proceeds via the nucleophilic attack of a nitrile enolate on an ester, followed by the elimination of an alkoxide. In this application, the anion of acetonitrile, generated in situ by sodium ethoxide, attacks the electrophilic carbonyl carbon of ethyl cyclobutanecarboxylate to yield the target compound. The choice of a strong base is critical for the deprotonation of the α-carbon of acetonitrile to initiate the condensation.
Synthetic Pathway
The synthesis of this compound is a two-step process starting from cyclobutanecarboxylic acid. The first step involves the esterification of the carboxylic acid to produce ethyl cyclobutanecarboxylate, which then undergoes a Claisen condensation with acetonitrile.
Application Notes and Protocols: 3-Cyclobutyl-3-oxopropanenitrile as a Versatile Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and utility of 3-cyclobutyl-3-oxopropanenitrile, a valuable β-ketonitrile intermediate in the preparation of diverse heterocyclic scaffolds for medicinal chemistry and drug discovery. This document details the synthesis of the precursor and its subsequent conversion into pyrazole, pyridine, and thiophene derivatives, complete with experimental protocols, quantitative data, and workflow visualizations.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 118431-89-3[1][2] |
| Molecular Formula | C₇H₉NO[1] |
| Molecular Weight | 123.15 g/mol [1] |
| Boiling Point | 208.9 ± 13.0 °C at 760 mmHg[2] |
| Density | 1.1 ± 0.1 g/cm³[2] |
Synthesis of this compound
This compound is synthesized via a Claisen condensation reaction between a cyclobutanecarboxylate ester and acetonitrile, facilitated by a strong base.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of β-ketonitriles.
Materials:
-
Ethyl cyclobutanecarboxylate
-
Acetonitrile
-
Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) suspended in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of ethyl cyclobutanecarboxylate (1.0 equivalent) and acetonitrile (1.1 equivalents) in anhydrous THF.
-
Add the solution from the dropping funnel to the stirred suspension of sodium hydride at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl until the mixture is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure this compound.
Expected Data:
-
Yield: 60-80%
-
Appearance: Colorless to pale yellow oil
-
IR (neat, cm⁻¹): ~2260 (C≡N), ~1720 (C=O)
-
¹H NMR (CDCl₃, ppm): δ 3.5-3.8 (m, 1H, CH), 3.4 (s, 2H, CH₂), 1.8-2.4 (m, 6H, cyclobutyl CH₂)
-
¹³C NMR (CDCl₃, ppm): δ ~200 (C=O), ~115 (C≡N), ~45 (CH), ~28 (CH₂CN), ~25 (cyclobutyl CH₂), ~18 (cyclobutyl CH₂)
-
MS (EI): m/z (%) 123 (M⁺)
Downstream Applications: Synthesis of Heterocyclic Derivatives
This compound serves as a key building block for various heterocyclic systems with potential biological activity.
Synthesis of 3-Cyclobutyl-1H-pyrazol-5-amine
The reaction of this compound with hydrazine hydrate provides a straightforward route to the corresponding 3-cyclobutyl-1H-pyrazol-5-amine, a scaffold found in many bioactive molecules.
Caption: Synthesis of a pyrazole derivative.
This protocol is based on general methods for pyrazole synthesis from β-ketonitriles.[2]
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1-1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-cyclobutyl-1H-pyrazol-5-amine.
| Property | Value |
| Molecular Formula | C₇H₁₁N₃[3] |
| Molecular Weight | 137.18 g/mol |
| Appearance | White to off-white solid |
| Expected Yield | 80-95% |
| Expected Melting Point | 130-140 °C |
Expected Spectroscopic Data:
-
IR (KBr, cm⁻¹): ~3400-3200 (NH₂, NH), ~1620 (C=N)
-
¹H NMR (DMSO-d₆, ppm): δ 11.5 (br s, 1H, NH), 5.5 (s, 1H, pyrazole CH), 4.5 (br s, 2H, NH₂), 3.0-3.3 (m, 1H, CH), 1.7-2.2 (m, 6H, cyclobutyl CH₂)
-
¹³C NMR (DMSO-d₆, ppm): δ ~155 (C-NH₂), ~145 (C-cyclobutyl), ~95 (pyrazole CH), ~35 (CH), ~28 (cyclobutyl CH₂), ~18 (cyclobutyl CH₂)
-
MS (ESI): m/z 138.1 [M+H]⁺[3]
Synthesis of Substituted Pyridines
This compound can be utilized in various multi-component reactions to synthesize substituted pyridines, such as pyridin-2-ones. A common approach involves the reaction with an enamine or a Michael acceptor in the presence of a base.
Caption: General scheme for pyridine synthesis.
This protocol is a representative example of a pyridine synthesis.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent), ethyl acetoacetate (1.1 equivalents), and ethanol.
-
Add piperidine (0.2 equivalents) as a catalyst.
-
Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization.
Expected Data:
-
Yield: 50-70%
-
Appearance: White to pale yellow solid
-
IR (KBr, cm⁻¹): ~3300-3100 (NH), ~2220 (C≡N), ~1650 (C=O)
-
¹H NMR (DMSO-d₆, ppm): δ 12.0 (br s, 1H, NH), 6.1 (s, 1H, pyridine CH), 3.2-3.5 (m, 1H, CH), 2.3 (s, 3H, CH₃), 1.8-2.2 (m, 6H, cyclobutyl CH₂)
Synthesis of 2-Amino-4-cyclobutylthiophene-3-carbonitrile (Gewald Reaction)
The Gewald reaction provides a facile, one-pot synthesis of highly substituted 2-aminothiophenes. This compound can serve as the active methylene component in this reaction.
Caption: Gewald reaction workflow.
This protocol is based on the general principles of the Gewald reaction.[4]
Materials:
-
This compound
-
Elemental sulfur
-
Malononitrile (or another active methylene compound)
-
Morpholine or triethylamine
-
Ethanol
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), elemental sulfur (1.1 equivalents), and malononitrile (1.0 equivalent) in ethanol.
-
Add a catalytic amount of morpholine or triethylamine (0.1-0.2 equivalents).
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the 2-aminothiophene derivative.
Expected Data:
-
Yield: 40-60%
-
Appearance: Yellow to orange solid
-
IR (KBr, cm⁻¹): ~3450, 3350 (NH₂), ~2210 (C≡N)
-
¹H NMR (DMSO-d₆, ppm): δ 7.0 (br s, 2H, NH₂), 3.4-3.7 (m, 1H, CH), 1.8-2.3 (m, 6H, cyclobutyl CH₂)
These protocols and data provide a solid foundation for researchers to utilize this compound as a versatile precursor for the synthesis of a variety of heterocyclic compounds with potential applications in drug discovery and development. The provided workflows and experimental details can be adapted and optimized for specific research needs.
References
Application Notes and Protocols: Synthesis of 3-Cyclobutyl-3-oxopropanenitrile Utilizing Acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 3-Cyclobutyl-3-oxopropanenitrile, a valuable building block in medicinal chemistry and drug development. The synthesis involves the Claisen condensation of a cyclobutanecarboxylate ester with acetonitrile, a versatile reagent that serves as both a solvent and a carbon source. This method offers an efficient route to this β-ketonitrile, a key intermediate for the synthesis of various heterocyclic compounds and pharmacologically active molecules. The protocols provided herein are based on established methodologies for β-ketonitrile synthesis and are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Introduction
β-Ketonitriles are important synthetic intermediates due to the presence of two reactive functional groups, a ketone and a nitrile. This dual reactivity allows for a wide range of chemical transformations, making them crucial precursors in the synthesis of pharmaceuticals and other fine chemicals. This compound, in particular, is a desirable scaffold in drug discovery due to the presence of the cyclobutyl moiety, which can impart favorable pharmacokinetic properties to drug candidates.
The synthesis of this compound is typically achieved through the condensation of a cyclobutanecarboxylic acid ester with acetonitrile in the presence of a strong base. Acetonitrile, a polar aprotic solvent, also acts as a nucleophile in this reaction after deprotonation of its acidic α-protons. This application note details the synthetic route, reaction mechanism, and provides step-by-step experimental protocols for the successful synthesis, purification, and characterization of the target compound.
Chemical Reaction and Mechanism
The synthesis of this compound from a cyclobutanecarboxylate ester and acetonitrile proceeds via a Claisen-type condensation reaction. The reaction is initiated by the deprotonation of acetonitrile by a strong base, such as sodium ethoxide or potassium tert-butoxide, to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the cyclobutanecarboxylate ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields the desired β-ketonitrile.
A general representation of the reaction is as follows:
Cyclobutanecarboxylate Ester + Acetonitrile --(Base)--> this compound
The following diagram illustrates the logical workflow of the synthesis:
Caption: General workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of this compound from different starting materials.
| Starting Material | Base/Solvent System | Reported Yield (%) | Reference |
| Ethyl cyclobutanecarboxylate | Not specified | ~97 | [1] |
| Methyl cyclobutanecarboxylate | Not specified | ~82 | [1] |
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound. These protocols are adapted from general procedures for β-ketonitrile synthesis and should be performed by trained personnel in a well-ventilated fume hood.
Protocol 1: Synthesis from Ethyl Cyclobutanecarboxylate
Materials:
-
Ethyl cyclobutanecarboxylate
-
Acetonitrile (anhydrous)
-
Sodium ethoxide (NaOEt)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stirrer, add sodium ethoxide (1.1 equivalents).
-
Solvent Addition: Add anhydrous diethyl ether or THF to the flask to create a slurry.
-
Reactant Addition: In the addition funnel, prepare a solution of ethyl cyclobutanecarboxylate (1.0 equivalent) in anhydrous acetonitrile (2.0 - 3.0 equivalents).
-
Reaction: Slowly add the solution from the addition funnel to the stirred slurry of sodium ethoxide at room temperature. After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting ester.
-
Workup: Cool the reaction mixture to room temperature and then quench by the slow addition of 1M HCl until the solution is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Protocol 2: Synthesis from Methyl Cyclobutanecarboxylate
This protocol is similar to Protocol 1, with methyl cyclobutanecarboxylate as the starting material and a corresponding base.
Materials:
-
Methyl cyclobutanecarboxylate
-
Acetonitrile (anhydrous)
-
Sodium methoxide (NaOMe)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Other materials as listed in Protocol 1.
Procedure:
-
Follow the same procedure as in Protocol 1, substituting methyl cyclobutanecarboxylate for ethyl cyclobutanecarboxylate and sodium methoxide for sodium ethoxide.
-
The reaction and workup steps are analogous. Purification by vacuum distillation is generally effective for this product.
Visualization of the Reaction Mechanism
The following diagram illustrates the key steps in the base-catalyzed condensation of a cyclobutanecarboxylate ester with acetonitrile.
Caption: Mechanism of this compound synthesis.
Safety Precautions
-
Acetonitrile is flammable and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium ethoxide and sodium methoxide are corrosive and moisture-sensitive. Handle in a dry atmosphere (e.g., under nitrogen or argon) and wear appropriate PPE.
-
The reaction can be exothermic. Use appropriate cooling and temperature control.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The synthesis of this compound using acetonitrile and a cyclobutanecarboxylate ester is an effective and reliable method for producing this valuable synthetic intermediate. The protocols and data presented in this application note provide a solid foundation for researchers to successfully synthesize and utilize this compound in their drug discovery and development efforts. Careful adherence to the experimental procedures and safety precautions is essential for obtaining high yields and ensuring a safe laboratory environment.
References
The Versatile Role of 3-Cyclobutyl-3-oxopropanenitrile in the Synthesis of Novel Heterocyclic Compounds
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclobutyl-3-oxopropanenitrile is a valuable and versatile bifunctional building block in heterocyclic chemistry. Its unique structure, featuring a reactive β-ketonitrile moiety, allows for a variety of cyclocondensation and multicomponent reactions to construct a diverse array of heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles, pyridines, and pyrimidines utilizing this compound as a key precursor. The resulting cyclobutyl-substituted heterocycles are of significant interest in medicinal chemistry and drug discovery due to their potential for novel biological activities.
I. Synthesis of 3-Cyclobutyl-1H-pyrazol-5-amine
The reaction of β-ketonitriles with hydrazine or its derivatives is a fundamental and efficient method for the synthesis of 5-aminopyrazoles. The cyclocondensation reaction between this compound and a hydrazine derivative proceeds readily to afford the corresponding 3-cyclobutyl-1H-pyrazol-5-amine, a key intermediate for further functionalization.
Reaction Scheme:
A plausible reaction pathway for the formation of 3-cyclobutyl-1H-pyrazol-5-amine is outlined below. The process initiates with the nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Caption: Synthetic pathway for 3-cyclobutyl-1H-pyrazol-5-amine.
Experimental Protocol: Synthesis of 1-(4-Methoxybenzyl)-3-cyclobutyl-1H-pyrazol-5-amine
This protocol is adapted from a similar synthesis of a 3-cyclopropyl-1H-pyrazol-5-amine derivative.
Materials:
-
1-(4-Methoxybenzyl)hydrazine
-
This compound
-
Ethanol
-
Sodium ethoxide
Procedure:
-
A solution of 1-(4-methoxybenzyl)hydrazine (1.0 eq) and this compound (1.0 eq) is prepared in absolute ethanol.
-
Sodium ethoxide (catalytic amount) is added to the solution.
-
The reaction mixture is refluxed at 80°C for 2-3 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Quantitative Data (Hypothetical based on analogous reactions):
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 1-(4-Methoxybenzyl)hydrazine | Ethanol | NaOEt | 80 | 2-3 | 80-90 |
II. Synthesis of 2-Amino-4-cyclobutyl-6-aryl-nicotinonitrile (Pyridines)
A versatile one-pot, four-component reaction can be employed for the synthesis of highly substituted 2-amino-3-cyanopyridines. This method involves the condensation of an aromatic aldehyde, a methyl ketone (acetophenone), malononitrile, and ammonium acetate. By utilizing cyclobutyl methyl ketone in place of acetophenone, this reaction can be adapted to synthesize 2-amino-4-cyclobutyl-6-aryl-nicotinonitriles.
Reaction Scheme:
The logical workflow for this multicomponent synthesis of a cyclobutyl-substituted pyridine is depicted below. The reaction proceeds through a series of condensation and cyclization steps to build the pyridine ring.
Caption: Multicomponent synthesis of a cyclobutyl-pyridine derivative.
Experimental Protocol (Adapted from general procedures):
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Cyclobutyl methyl ketone
-
Malononitrile
-
Ammonium acetate
-
Ethanol
Procedure:
-
A mixture of the aromatic aldehyde (1.0 eq), cyclobutyl methyl ketone (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5 eq) in ethanol is prepared.
-
The mixture is refluxed for 10-14 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent (e.g., DMF/methanol).
Quantitative Data (Hypothetical):
| Aldehyde | Ketone | Malononitrile | Ammonium Acetate | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Cyclobutyl methyl ketone | 1.0 eq | 1.5 eq | Ethanol | Reflux | 10-14 | 65-75 |
III. Synthesis of 4-Amino-6-cyclobutyl-2-aryl-pyrimidine-5-carbonitrile
Substituted 4-aminopyrimidines can be synthesized through a three-component reaction of an aldehyde, malononitrile, and an amidine hydrochloride. By employing cyclobutylacetaldehyde as the aldehyde component, this reaction provides a direct route to 4-amino-6-cyclobutyl-pyrimidine-5-carbonitriles.
Reaction Scheme:
The following diagram illustrates the key steps in the three-component synthesis of a cyclobutyl-substituted pyrimidine. This efficient one-pot procedure involves the formation of multiple bonds to construct the pyrimidine core.
Caption: Three-component synthesis of a cyclobutyl-pyrimidine.
Experimental Protocol (Adapted from general procedures):
Materials:
-
Cyclobutylacetaldehyde
-
Malononitrile
-
Amidine hydrochloride (e.g., Benzamidine hydrochloride)
-
Sodium acetate
-
Water or Toluene
Procedure (Thermal Aqueous Conditions):
-
A mixture of cyclobutylacetaldehyde (1.0 eq), malononitrile (1.0 eq), the amidine hydrochloride (1.0 eq), and sodium acetate (1.2 eq) in water is refluxed for 6-8 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solid product is collected by filtration.
-
The crude product is washed with water and can be recrystallized from a suitable solvent.
Procedure (Microwave Irradiation):
-
A mixture of cyclobutylacetaldehyde (1.0 eq), malononitrile (1.0 eq), and the amidine hydrochloride (1.0 eq) in toluene containing a few drops of triethylamine is placed in a microwave reactor.
-
The mixture is irradiated at an appropriate power and for a short duration (e.g., 5-10 minutes).
-
After cooling, the product is isolated and purified as described in the thermal method.
Quantitative Data (Hypothetical):
| Aldehyde | Malononitrile | Amidine | Method | Solvent | Temp. (°C) | Time | Yield (%) |
| Cyclobutylacetaldehyde | 1.0 eq | Benzamidine·HCl | Thermal | Water | Reflux | 6-8 h | 70-80 |
| Cyclobutylacetaldehyde | 1.0 eq | Benzamidine·HCl | Microwave | Toluene | - | 5-10 min | 85-95 |
This compound serves as a highly effective and adaptable starting material for the synthesis of a range of cyclobutyl-substituted heterocyclic compounds. The protocols provided herein, based on established synthetic methodologies, offer efficient routes to novel pyrazoles, pyridines, and pyrimidines. These compounds represent promising candidates for further investigation in the fields of medicinal chemistry and drug development, owing to the unique structural and electronic properties imparted by the cyclobutyl moiety. Further optimization of the reaction conditions for each specific substrate is encouraged to achieve maximum yields and purity.
Applications of 3-Cyclobutyl-3-oxopropanenitrile in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclobutyl-3-oxopropanenitrile is a versatile chemical intermediate that has garnered significant interest in the field of medicinal chemistry. Its unique structural motif, featuring a cyclobutyl ring and a β-ketonitrile group, serves as a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The cyclobutyl moiety can enhance metabolic stability and introduce favorable conformational constraints in drug candidates, while the reactive nitrile and ketone functionalities provide handles for a variety of chemical transformations. This document provides detailed application notes, experimental protocols, and an overview of the role of this compound and its derivatives in the development of novel therapeutics, particularly focusing on their application as kinase inhibitors.
Application Notes
The primary application of this compound in medicinal chemistry is as a key building block for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer, inflammatory disorders, and autoimmune diseases.
Janus Kinase (JAK) Inhibitors
Derivatives of this compound have been patented as potent inhibitors of Janus kinases (JAKs).[1][2][3] JAKs are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in immunity and inflammation.[4][5][6][7] By inhibiting JAKs, these compounds can modulate the immune response, making them attractive therapeutic agents for autoimmune diseases such as rheumatoid arthritis and psoriasis.
A key example is the compound 3-cyclobutyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile , which has been specifically identified as a JAK inhibitor.[1][3] The synthesis of such molecules often involves the reaction of a heterocyclic amine with the activated this compound scaffold.
p38 MAP Kinase Inhibitors
While direct synthesis from this compound is less explicitly documented in readily available literature, its structural motifs are relevant to inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase pathway is a key signaling cascade involved in the cellular response to stress and in the production of pro-inflammatory cytokines.[8][9][10][11] Inhibition of p38 MAP kinase is a therapeutic strategy for a range of inflammatory conditions. The cyclobutyl group in potential inhibitors can occupy hydrophobic pockets in the enzyme's active site, contributing to binding affinity and selectivity.
Quantitative Data
The following table summarizes the in vitro activity of representative kinase inhibitors that share structural similarities with derivatives of this compound, illustrating the potency that can be achieved with these molecular scaffolds.
| Compound Class | Target Kinase | Key Structural Feature | IC50 (nM) | Reference |
| Pyrrolopyrimidine Derivative | JAK1 | Cyclobutyl-propanenitrile | 72 | [3] |
| Pyrrolopyrimidine Derivative | JAK2 | Cyclobutyl-propanenitrile | >1000 | [3] |
| Pyrrolopyrimidine Derivative | JAK3 | Cyclobutyl-propanenitrile | >1000 | [3] |
| Thiazole Derivative | p38 MAP Kinase | Phenyl-pyridyl-thiazole | 30 (MED mg/kg) | [9] |
| Diaryl Urea | p38 MAP Kinase | Diaryl urea | <1 (Kd) | [10] |
Experimental Protocols
Protocol 1: Synthesis of 3-Cyclobutyl-2-methanesulfonyl-3-oxopropanenitrile
This protocol describes a two-step synthesis to produce a key activated intermediate from this compound.
Step 1: Synthesis of this compound
-
To a stirred solution of malononitrile (1 equivalent) and triethylamine (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add cyclobutanecarbonyl chloride (1 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Step 2: Sulfonation to 3-Cyclobutyl-2-methanesulfonyl-3-oxopropanenitrile
-
Dissolve this compound (1 equivalent) in an appropriate solvent (e.g., tetrahydrofuran).
-
Cool the solution to -78 °C and add a strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain 3-cyclobutyl-2-methanesulfonyl-3-oxopropanenitrile.[4]
Protocol 2: General Procedure for Kinase Inhibition Assay (In Vitro)
This protocol outlines a general method for assessing the inhibitory activity of a compound against a target kinase.
-
Prepare a stock solution of the test compound (e.g., a derivative of this compound) in dimethyl sulfoxide (DMSO).
-
In a microplate, add the recombinant kinase enzyme, a suitable kinase buffer, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution containing the kinase-specific substrate and adenosine triphosphate (ATP).
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Quantify the product of the kinase reaction. This can be done using various detection methods, such as phosphorylation-specific antibodies in an ELISA format, or by measuring the consumption of ATP using a luminescent assay kit.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by inhibitors derived from this compound.
Caption: The JAK-STAT signaling pathway and the point of intervention by JAK inhibitors.
Caption: The p38 MAP Kinase signaling cascade and its inhibition.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
References
- 1. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 2. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 3. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Lewis Acid-Catalyzed Synthesis of cis-Cyclobutyl Amines from Bicyclobutanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyl amines are valuable structural motifs in medicinal chemistry, often imparting favorable physicochemical properties to drug candidates. Traditional synthetic routes to these scaffolds can be complex and lack stereocontrol. A recently developed, powerful strategy involves the Lewis acid-catalyzed reaction of bicyclo[1.1.0]butanes (BCBs) with triazinanes to afford medicinally relevant cis-cyclobutyl diamines. This method proceeds via a modular "cycloaddition/ring-opening" sequence, offering a streamlined and stereocontrolled entry into this important class of molecules.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of cis-cyclobutyl amines, summarizing the key reaction steps, quantitative data from substrate screening, and step-by-step procedures for laboratory execution.
Reaction Principle
The synthesis is a two-stage process that can be performed in a stepwise or a one-pot manner.[1][2]
-
B(C₆F₅)₃-Catalyzed [2+2+3] Cycloaddition: A bicyclo[1.1.0]butane (BCB) bearing a ketone functional group reacts with a 1,3,5-triazinane in the presence of the powerful Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃. This step forms a tricyclic 2,4-diazabicyclo[4.1.1]octane (aza-BCO) intermediate.[1][2]
-
Acid-Mediated Ring-Opening: The aza-BCO intermediate is then treated with an acid, such as hydrochloric acid, which efficiently cleaves the aminal moiety to yield the desired cis-cyclobutyl diamine with a high degree of stereocontrol.[1][2]
The overall transformation provides a divergent route to functionalized cyclobutanes, where the choice of BCB substrate (ketone vs. ester) and Lewis acid can lead to different product classes.[1] This note focuses specifically on the synthesis of cis-cyclobutyl diamines from BCB ketones.
Data Presentation
Table 1: Substrate Scope for B(C₆F₅)₃-Catalyzed Cycloaddition of BCB Ketones with Triazinanes
| Entry | BCB Ketone (Substituent R¹) | Triazinane (Substituent R²) | Product | Yield (%) |
| 1 | 2-Naphthyl | Benzyl | 3a | 85 |
| 2 | Phenyl | Benzyl | 3b | 82 |
| 3 | 4-Biphenyl | Benzyl | 3c | 88 |
| 4 | 4-Cl-Phenyl | Benzyl | 3d | 75 |
| 5 | 4-F-Phenyl | Benzyl | 3e | 78 |
| 6 | 3-MeO-Phenyl | Benzyl | 3f | 80 |
| 7 | 2-Thienyl | Benzyl | 3g | 71 |
| 8 | Cyclohexyl | Benzyl | 3h | 65 |
| 9 | 2-Naphthyl | 4-MeO-Benzyl | 3i | 83 |
| 10 | 2-Naphthyl | 2-Cl-Benzyl | 3j | 76 |
Reaction conditions: BCB ketone (0.15 mmol), triazinane (0.1 mmol), B(C₆F₅)₃ (20 mol%), CH₂Cl₂ (1.0 mL), 40 °C, 2 h. Yields are for the isolated aza-BCO product.
Table 2: Acidic Ring-Opening of aza-BCOs to cis-Cyclobutyl Diamines
| Entry | aza-BCO Substrate | Product | Yield (%) |
| 1 | 3a (R¹ = 2-Naphthyl, R² = Benzyl) | 4a | 96 |
| 2 | 3b (R¹ = Phenyl, R² = Benzyl) | 4b | 94 |
| 3 | 3c (R¹ = 4-Biphenyl, R² = Benzyl) | 4c | 95 |
| 4 | 3d (R¹ = 4-Cl-Phenyl, R² = Benzyl) | 4d | 92 |
| 5 | 3e (R¹ = 4-F-Phenyl, R² = Benzyl) | 4e | 93 |
| 6 | 3h (R¹ = Cyclohexyl, R² = Benzyl) | 4h | 89 |
| 7 | 3i (R¹ = 2-Naphthyl, R² = 4-MeO-Benzyl) | 4i | 97 |
Reaction conditions: aza-BCO (0.1 mmol), 1 M HCl in THF/H₂O, rt. Yields are for the isolated cis-cyclobutyl diamine product.
Table 3: One-Pot Synthesis of cis-Cyclobutyl Diamines
| Entry | BCB Ketone (R¹) | Triazinane (R²) | Product | Overall Yield (%) |
| 1 | 2-Naphthyl | Benzyl | 4a | 49 |
Reaction conditions: Step 1: BCB ketone (0.15 mmol), triazinane (0.1 mmol), B(C₆F₅)₃ (20 mol%), CH₂Cl₂ (1.0 mL), 40 °C; Step 2: Acidic workup.[2]
Experimental Protocols
Protocol 1: General Procedure for the B(C₆F₅)₃-Catalyzed Cycloaddition
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the bicyclo[1.1.0]butane (BCB) ketone (0.15 mmol, 1.5 equiv.).
-
Add the 1,3,5-triazinane (0.10 mmol, 1.0 equiv.) and B(C₆F₅)₃ (0.02 mmol, 20 mol%).
-
Add anhydrous dichloromethane (CH₂Cl₂) (1.0 mL).
-
Seal the tube and stir the reaction mixture at 40 °C for 2 hours.
-
Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the corresponding 2,4-diazabicyclo[4.1.1]octane (aza-BCO).
Protocol 2: General Procedure for the Acidic Ring-Opening of aza-BCOs
-
Dissolve the purified 2,4-diazabicyclo[4.1.1]octane (aza-BCO) (0.1 mmol) in a mixture of tetrahydrofuran (THF) and water.
-
Add 1 M aqueous hydrochloric acid (HCl) solution.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure cis-cyclobutyl diamine.
Protocol 3: One-Pot Synthesis of cis-Cyclobutyl Diamines
-
Follow steps 1-4 of Protocol 1 for the cycloaddition reaction.
-
After stirring at 40 °C for the designated time, cool the reaction mixture to room temperature.
-
Add 1 M aqueous HCl directly to the reaction vessel.
-
Stir vigorously until the ring-opening is complete (monitor by TLC or LC-MS).
-
Follow steps 4-7 of Protocol 2 for the workup and purification to obtain the final cis-cyclobutyl diamine product.[2]
Visualizations
Reaction Mechanism
The reaction proceeds through a Lewis acid-activated bicyclobutane, which undergoes a stepwise cycloaddition with the triazinane, followed by an acid-catalyzed hydrolysis of the resulting aminal intermediate.
References
Application Notes and Protocols: Potential Pharmaceutical Applications of β-Ketonitriles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging pharmaceutical applications of β-ketonitriles. This class of compounds serves as versatile building blocks and key pharmacophores in the development of novel therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases. The following sections detail their application as anticancer agents, enzyme inhibitors, and covalent modifiers, supported by quantitative data, experimental protocols, and pathway diagrams.
Application Note 1: Anticancer Activity of β-Ketonitrile Derivatives as Tubulin Polymerization Inhibitors
β-Ketonitrile scaffolds have been incorporated into potent anticancer agents that target microtubule dynamics, a clinically validated strategy in oncology. Certain 2-phenylacrylonitrile derivatives, which can be considered as vinylogous β-ketonitriles, have demonstrated significant cytotoxicity against a range of human cancer cell lines. These compounds exert their anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
One notable example, compound 1g2a , has shown outstanding inhibitory activity against HCT116 (colon cancer) and BEL-7402 (hepatocellular carcinoma) cells, with IC50 values in the nanomolar range.[1] This compound also displayed excellent tubulin polymerization inhibitory activity.[1] The mechanism involves the binding of these derivatives to the colchicine binding site on β-tubulin, thereby disrupting the formation of the mitotic spindle and halting cell division.
Application Note 2: β-Ketonitriles as Potent Enzyme Inhibitors
The β-ketonitrile moiety is a key feature in a variety of enzyme inhibitors, targeting enzymes crucial for the survival and proliferation of pathogens or cancer cells.
Succinate Dehydrogenase (SDH) Inhibition
Pyrazole-β-ketonitrile derivatives have been identified as potent inhibitors of succinate dehydrogenase (SDH), a vital enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. Inhibition of SDH disrupts cellular respiration and energy production. Compound A37 , a pyrazole-β-ketonitrile containing a biphenyl moiety, has demonstrated superior potency against the plant pathogenic fungus Rhizoctonia solani compared to the commercial fungicide fluxapyroxad. It also exhibits potent inhibition of the SDH enzyme with a low micromolar IC50 value.
Cyclooxygenase (COX) Inhibition
Certain β-ketonitrile derivatives, particularly those incorporated into pyrazole scaffolds, have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are sought after as anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Application Note 3: β-Ketonitriles as Covalent Inhibitors
The nitrile group within the β-ketonitrile scaffold can act as an electrophilic "warhead," enabling covalent modification of nucleophilic residues, such as cysteine, in the active site of target enzymes. This covalent interaction can lead to irreversible or reversible inhibition, often resulting in enhanced potency and prolonged duration of action.
This approach has been successfully employed in the design of inhibitors for cysteine proteases, a class of enzymes involved in various diseases, including parasitic infections and cancer. The reaction involves the nucleophilic attack of the cysteine thiol on the electrophilic carbon of the nitrile, forming a thioimidate adduct. This covalent modification can effectively block the catalytic activity of the enzyme.
Quantitative Bioactivity Data
The following table summarizes the quantitative biological activity of representative β-ketonitrile derivatives.
| Compound ID | Target/Cell Line | Assay Type | Activity (IC50/EC50/kinact/KI) | Reference |
| 1g2a | HCT116 (Colon Cancer) | Cytotoxicity (MTT) | 5.9 nM | [1] |
| 1g2a | BEL-7402 (Hepatocellular Carcinoma) | Cytotoxicity (MTT) | 7.8 nM | [1] |
| 1g2a | Tubulin | Polymerization Inhibition | - | [1] |
| A37 | Rhizoctonia solani | Antifungal Activity | EC50 = 0.0144 µg/mL | |
| A37 | Succinate Dehydrogenase (SDH) | Enzyme Inhibition | IC50 = 0.0263 µM | |
| 5u | COX-2 | Enzyme Inhibition | IC50 = 1.79 µM | [2] |
| 5s | COX-2 | Enzyme Inhibition | IC50 = 2.51 µM | [2] |
| Benzoylacetonitrile | - | Anti-inflammatory | Potent activity in rat adjuvant arthritis model | |
| Compound 9 | Rhodesain (Cysteine Protease) | Covalent Inhibition | kinact/KI = 1600 M-1s-1 | [3] |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Inhibition Assay
This protocol is adapted for the evaluation of β-ketonitrile derivatives as inhibitors of tubulin polymerization.
1. Reagents and Materials:
- Tubulin (≥99% pure)
- General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
- GTP solution (10 mM in General Tubulin Buffer)
- Test compound (β-ketonitrile derivative) dissolved in DMSO
- Colchicine (positive control)
- DMSO (vehicle control)
- 96-well microplates
- Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
2. Procedure:
- Prepare working solutions of the test compound and controls in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.
- On ice, add the following to each well of a pre-chilled 96-well plate:
- 5 µL of test compound, control, or vehicle.
- 95 µL of a tubulin/GTP mixture (prepare fresh by mixing tubulin and GTP to final concentrations of 1 mg/mL and 1 mM, respectively, in General Tubulin Buffer).
- Mix gently by pipetting.
- Immediately place the plate in the microplate reader pre-heated to 37°C.
- Measure the absorbance at 340 nm every minute for 60 minutes.
- The increase in absorbance corresponds to the rate of tubulin polymerization.
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibitory activity of β-ketonitrile derivatives against SDH.
1. Reagents and Materials:
- Isolated mitochondria or cell/tissue homogenates
- SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)
- Succinate solution (substrate)
- 2,6-Dichlorophenolindophenol (DCPIP) solution (electron acceptor)
- Decylubiquinone (electron shuttle)
- Test compound (β-ketonitrile derivative) dissolved in DMSO
- Malonate (known SDH inhibitor, positive control)
- DMSO (vehicle control)
- 96-well microplates
- Microplate reader capable of measuring absorbance at 600 nm
2. Procedure:
- Prepare serial dilutions of the test compound and controls in SDH Assay Buffer.
- In a 96-well plate, add the following to each well:
- Sample (mitochondria or homogenate)
- Test compound, control, or vehicle
- SDH Assay Buffer to the desired volume
- Pre-incubate the plate at 25°C for 10-15 minutes.
- Prepare a reaction mix containing succinate, DCPIP, and decylubiquinone in SDH Assay Buffer.
- Initiate the reaction by adding the reaction mix to each well.
- Immediately measure the absorbance at 600 nm in kinetic mode at 25°C for 10-30 minutes. The decrease in absorbance indicates the reduction of DCPIP.
- The rate of reaction is calculated from the linear portion of the kinetic curve.
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Protocol 3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of β-ketonitrile derivatives against COX-1 and COX-2.
1. Reagents and Materials:
- Ovine COX-1 and human recombinant COX-2 enzymes
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- Heme cofactor
- Arachidonic acid (substrate)
- N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
- Test compound (β-ketonitrile derivative) dissolved in DMSO
- Celecoxib (selective COX-2 inhibitor, positive control)
- Indomethacin (non-selective COX inhibitor, positive control)
- DMSO (vehicle control)
- 96-well microplates
- Microplate reader capable of measuring absorbance at 590 nm
2. Procedure:
- Prepare dilutions of the test compounds and controls in the assay buffer.
- In a 96-well plate, add the enzyme (COX-1 or COX-2), heme, and the test compound or control.
- Pre-incubate at room temperature for 15 minutes.
- Initiate the reaction by adding arachidonic acid and TMPD.
- Measure the absorbance at 590 nm in kinetic mode for 5-10 minutes. The increase in absorbance reflects the peroxidase activity of COX.
- Determine the initial velocity of the reaction.
- Calculate the percentage of inhibition for each compound concentration.
- Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).
Visualizations
Signaling Pathway
The following diagram illustrates a generalized signaling pathway that can be targeted by anticancer agents, including those derived from β-ketonitriles that inhibit tubulin polymerization. Disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to mitotic arrest and subsequent apoptosis.
Caption: Anticancer mechanism of tubulin-inhibiting β-ketonitrile derivatives.
Experimental Workflow
The following diagram outlines the general workflow for screening and characterizing β-ketonitrile derivatives for their pharmaceutical potential.
Caption: Drug discovery workflow for β-ketonitrile-based compounds.
References
Application Notes and Protocols for 3-Cyclobutyl-3-oxopropanenitrile in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclobutyl-3-oxopropanenitrile is a chemical compound featuring a cyclobutyl ring and a β-ketonitrile functional group. While direct, extensive research on its specific applications in agrochemical development is not widely published, its structural motifs are present in a variety of biologically active molecules. The cyclobutane ring, a four-membered carbocycle, imparts a unique three-dimensional conformation that can be advantageous for binding to biological targets. This feature is increasingly being explored in drug design to "escape from flatland" and improve physicochemical properties. The β-ketonitrile group is a versatile synthetic handle and can be a key pharmacophore in its own right.
These application notes provide a prospective guide for researchers interested in exploring the potential of this compound as a lead compound or a synthetic intermediate in the discovery of novel agrochemicals. The following sections outline potential applications, hypothetical mechanisms of action, and generalized protocols for preliminary screening.
Potential Applications in Agrochemical Research
Based on its chemical structure, this compound can be investigated for the following agrochemical applications:
-
Fungicides: The β-ketonitrile moiety can be a precursor for synthesizing heterocyclic compounds known to have fungicidal activity. For instance, it can be used to build pyrazole or isoxazole rings, which are core structures in several commercial fungicides. The cyclobutyl group could enhance the binding affinity to fungal target enzymes.
-
Herbicides: Certain β-ketonitriles and their derivatives are known to inhibit enzymes in plant biosynthetic pathways. This compound could be explored as a lead for developing inhibitors of enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), a common target for herbicides.
-
Insecticides: The nitrile group is present in several classes of insecticides. The overall structure could be modified to interact with insect-specific targets, such as nicotinic acetylcholine receptors or voltage-gated sodium channels.
-
Synthetic Building Block: Perhaps the most immediate application is its use as a versatile intermediate. The ketone and nitrile groups can be readily transformed to create a library of derivatives for high-throughput screening.
Hypothetical Mechanisms of Action
While the specific mechanism of action for this compound is unknown, its functional groups suggest potential biological targets:
-
Enzyme Inhibition: As a β-ketonitrile, it could potentially inhibit enzymes that process keto-acid substrates. In fungi, this could include enzymes in respiratory pathways or amino acid biosynthesis. In plants, it could interfere with pigment or amino acid production.
-
Disruption of Membrane Function: Some fungicides with lipophilic components can disrupt the integrity of fungal cell membranes. The cyclobutyl group could contribute to this effect. Sterol biosynthesis is a common target for fungicides, and derivatives of this compound could be designed to inhibit key enzymes in this pathway.[1]
Quantitative Data Summary
As there is no publicly available quantitative data on the agrochemical activity of this compound, the following table is provided as a template for researchers to record their findings from screening assays.
| Target Organism/Enzyme | Assay Type | Test Compound Concentration(s) | Endpoint Measured | Result (e.g., % Inhibition, IC50, MIC) | Positive Control | Notes |
| Botrytis cinerea | In-vitro mycelial growth | % Inhibition | Commercial Fungicide | |||
| Fusarium graminearum | In-vitro spore germination | % Inhibition | Commercial Fungicide | |||
| Arabidopsis thaliana | Seed germination assay | % Germination | Commercial Herbicide | |||
| Lemna minor | Root growth inhibition | % Growth Reduction | Commercial Herbicide | |||
| Myzus persicae | Contact toxicity assay | % Mortality | Commercial Insecticide | |||
| Target Enzyme (e.g., HPPD) | In-vitro enzyme assay | IC50 | Known Inhibitor |
Experimental Protocols
The following are generalized protocols for the initial screening of this compound for potential agrochemical activity.
Protocol 1: In-Vitro Antifungal Mycelial Growth Inhibition Assay
Objective: To assess the ability of this compound to inhibit the mycelial growth of pathogenic fungi.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Petri dishes (90 mm)
-
Cultures of test fungi (e.g., Botrytis cinerea, Fusarium graminearum)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Media Preparation: Autoclave PDA medium and cool it to 50-55 °C in a water bath.
-
Dosing the Media: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO only. Gently swirl to mix thoroughly and pour the media into sterile Petri dishes.
-
Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.
-
Incubation: Seal the plates with parafilm and incubate them at the optimal temperature for the test fungus (e.g., 25 °C) in the dark.
-
Data Collection: After the fungal growth in the control plate has reached the edge of the dish, measure the diameter of the fungal colony in all plates.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate.
Protocol 2: Herbicidal Seed Germination and Root Growth Assay
Objective: To evaluate the pre-emergent herbicidal activity of this compound on a model plant species.
Materials:
-
This compound
-
Acetone or DMSO
-
Seeds of a model plant (e.g., Arabidopsis thaliana, cress)
-
Petri dishes (60 mm) with filter paper
-
Distilled water
-
Growth chamber or incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in acetone or DMSO.
-
Treatment Solution Preparation: Prepare a series of dilutions of the stock solution in distilled water to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µM). Include a control with the same concentration of the solvent.
-
Assay Setup: Place a sterile filter paper in each Petri dish. Add 2 mL of the respective treatment solution or control solution to each dish.
-
Seed Plating: Arrange 10-20 seeds on the surface of the moistened filter paper in each dish.
-
Incubation: Seal the Petri dishes and place them in a growth chamber with a defined light/dark cycle (e.g., 16h light / 8h dark) and temperature (e.g., 22 °C) for 5-7 days.
-
Data Collection: After the incubation period, count the number of germinated seeds in each dish. For the germinated seeds, measure the length of the primary root.
-
Calculation:
-
Calculate the germination rate for each treatment.
-
Calculate the percentage of root growth inhibition compared to the control.
-
Visualizations
Hypothetical Synthetic Pathway
Caption: Hypothetical synthesis of a fungicide from this compound.
Agrochemical Screening Workflow
Caption: A generalized workflow for agrochemical discovery and development.
Hypothetical Target Pathway: Fungal Sterol Biosynthesis
Caption: Hypothetical inhibition of the fungal ergosterol biosynthesis pathway.
References
Application Notes and Protocols for Downstream Products of 3-Cyclobutyl-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic utility of 3-Cyclobutyl-3-oxopropanenitrile as a versatile building block for the synthesis of various downstream products with significant potential in medicinal chemistry and drug development. Detailed experimental protocols for the synthesis of key derivatives are provided, along with quantitative data and characterization details to facilitate reproducibility.
Introduction
This compound is a valuable bifunctional molecule containing both a ketone and a nitrile group. This β-ketonitrile functionality makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds, which are prevalent scaffolds in numerous biologically active molecules. The presence of the cyclobutyl moiety is also of particular interest in drug design, as it can impart unique conformational constraints and improve pharmacokinetic properties. This document focuses on the synthesis and applications of several key downstream products derived from this compound.
Downstream Product 1: 3-Cyclobutyl-1H-pyrazol-5-amine
Application: Pyrazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. 3-Cyclobutyl-1H-pyrazol-5-amine serves as a key intermediate for the synthesis of more complex pyrazole-based drug candidates.
Experimental Protocol: Synthesis of 3-Cyclobutyl-1H-pyrazol-5-amine
This protocol describes the cyclocondensation reaction of this compound with hydrazine hydrate to yield 3-Cyclobutyl-1H-pyrazol-5-amine.
Materials:
-
This compound
-
Hydrazine hydrate (64-80% solution)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure 3-Cyclobutyl-1H-pyrazol-5-amine.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 85-95% | General synthetic methods for 5-aminopyrazoles from β-ketonitriles often report high yields. |
| Reaction Time | 2-4 hours | Reaction times can vary based on the specific reaction scale and temperature. |
| Melting Point | Not available | Characterization data for this specific compound is not readily available in the searched literature. |
Characterization Data (Representative for analogous structures)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the cyclobutyl protons, a singlet for the pyrazole C4-H, and a broad singlet for the amine protons. |
| ¹³C NMR | Resonances for the cyclobutyl carbons, and the pyrazole ring carbons. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine), C=N stretching (pyrazole ring), and C-H stretching. |
| MS (m/z) | A molecular ion peak corresponding to the mass of 3-Cyclobutyl-1H-pyrazol-5-amine (C₇H₁₁N₃, M+ = 137.10). |
Experimental Workflow for the Synthesis of 3-Cyclobutyl-1H-pyrazol-5-amine
Caption: Workflow for the synthesis of 3-Cyclobutyl-1H-pyrazol-5-amine.
Downstream Product 2: Piragliatin (A Glucokinase Activator)
Application: Piragliatin is a potent and selective glucokinase activator that has been investigated as a therapeutic agent for type 2 diabetes. It enhances glucose-stimulated insulin secretion from pancreatic β-cells and increases glucose uptake in the liver. This compound is a key precursor for the synthesis of the cyclobutyl-containing fragment of Piragliatin.
Glucokinase Activation Signaling Pathway
Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes.[1] When blood glucose levels rise, GK catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first rate-limiting step in glycolysis.[1] This increase in glucose metabolism leads to a higher ATP/ADP ratio, which in turn causes the closure of ATP-sensitive potassium (K-ATP) channels on the cell membrane.[1] The closure of these channels leads to membrane depolarization, opening of voltage-gated calcium channels, and an influx of calcium ions. The elevated intracellular calcium concentration triggers the exocytosis of insulin-containing granules from the β-cells.[1] Glucokinase activators, such as Piragliatin, bind to an allosteric site on the GK enzyme, inducing a conformational change that increases its affinity for glucose.[2] This leads to a more efficient glucose phosphorylation even at lower glucose concentrations, thereby amplifying the insulin secretion signal.[2]
Glucokinase Activation Pathway
Caption: Glucokinase activation pathway leading to insulin release.
Synthetic Approach to Piragliatin Intermediates
Synthetic Workflow towards Piragliatin Intermediates
Caption: Plausible synthetic route to Piragliatin from this compound.
Other Potential Downstream Products
The reactivity of the β-ketonitrile moiety in this compound allows for its use in various other cyclization and multicomponent reactions to generate a diverse range of heterocyclic structures.
-
Pyrimidines: Condensation with amidines or urea/thiourea derivatives can lead to the formation of substituted pyrimidines, which are core structures in many pharmaceuticals.
-
Thiophenes: The Gewald reaction, a multicomponent reaction involving an α-methylene-activated nitrile, elemental sulfur, and a carbonyl compound (or a pre-formed enamine), can be employed to synthesize highly substituted 2-aminothiophenes.
-
Pyridines: Various synthetic strategies for pyridine synthesis, such as the Hantzsch synthesis or other multicomponent reactions, can potentially utilize this compound as a key building block.
These transformations open up avenues for the creation of novel compound libraries for drug discovery programs.
Conclusion
This compound is a highly versatile and valuable starting material for the synthesis of a variety of downstream products with significant potential in medicinal chemistry. Its ability to serve as a precursor for important drug candidates like Piragliatin and a range of other heterocyclic systems makes it a key molecule for researchers and professionals in the field of drug development. The protocols and data provided herein are intended to serve as a practical guide for the synthesis and exploration of these and other novel derivatives.
References
Troubleshooting & Optimization
Optimization of Friedländer's cyclization reaction conditions
Welcome to the technical support center for the Friedländer Annulation, a versatile method for the synthesis of quinolines. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their reaction conditions and overcome common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the Friedländer cyclization reaction.
Problem: Low or No Product Yield
Low or no yield is a common issue in Friedländer synthesis. Several factors can contribute to this problem, from reaction conditions to the choice of reagents.
Possible Causes and Solutions:
-
Harsh Reaction Conditions: Traditional methods often employ high temperatures and strong acids or bases, which can lead to substrate decomposition and reduced yields.[1]
-
Solution: Opt for milder catalysts and reaction conditions. Modern protocols have demonstrated high efficiency with a variety of catalysts that operate under more controlled temperatures.[1]
-
-
Suboptimal Catalyst: The choice of catalyst is critical and its effectiveness can be highly substrate-dependent.[1][2]
-
Inappropriate Solvent: The solvent plays a crucial role in the reaction's success.[1]
-
Solution: For acid-catalyzed reactions, polar aprotic solvents like chlorobenzene or dichloromethane (DCM) are often used.[6] Base-mediated reactions may favor non-polar solvents such as toluene.[6] Notably, water has been shown to be a highly effective and environmentally friendly solvent, particularly when paired with a water-soluble catalyst.[2][5]
-
-
Incorrect Temperature: The reaction can be highly sensitive to temperature.[2]
-
Incomplete Reaction: Insufficient reaction time will naturally lead to low yields.[1]
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
-
Problem: Poor Regioselectivity
When using unsymmetrical ketones, the condensation can occur on either side of the carbonyl group, leading to a mixture of regioisomers.[1][6]
Possible Causes and Solutions:
-
Nature of the Ketone: The inherent structure of the unsymmetrical ketone dictates the potential for multiple reaction sites.
-
Solution 1: Catalyst Selection: The choice of catalyst can significantly influence regioselectivity.[2] For instance, certain amine catalysts, like the bicyclic pyrrolidine derivative TABO, have been shown to provide high regioselectivity for the 2-substituted product.[7]
-
Solution 2: Introducing a Directing Group: Modifying the ketone by introducing a phosphoryl group on the α-carbon can direct the condensation to a specific side.[6]
-
Solution 3: Reaction Conditions: Adjusting reaction parameters such as temperature and the rate of addition of the ketone can also improve regioselectivity.[7] Slow addition of the methyl ketone substrate has been shown to increase the formation of the desired regioisomer.[7]
-
Problem: Formation of Side Products
The formation of unwanted side products, such as those from the self-condensation of the ketone (aldol condensation), can reduce the yield of the desired quinoline.[1][6]
Possible Causes and Solutions:
-
Competing Self-Condensation: Under basic conditions, the ketone starting material can react with itself.[6]
-
Solution 1: Use of an Imine Analog: To circumvent the aldol side reaction, the imine analog of the o-aminoaryl aldehyde or ketone can be used in place of the aniline derivative.[6]
-
Solution 2: Milder Conditions: Employing milder reaction conditions, including the use of more selective catalysts, can minimize the occurrence of side reactions.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the Friedländer synthesis?
The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[6][8]
Q2: What types of catalysts can be used for the Friedländer reaction?
A wide range of catalysts can be employed, including:
-
Acids: Brønsted acids (e.g., p-toluenesulfonic acid, H₂SO₄) and Lewis acids (e.g., In(OTf)₃, Yb(OTf)₃, Nd(NO₃)₃·6H₂O).[4][6][9][10]
-
Bases: Potassium tert-butoxide (KOtBu), 1,8-diazabicycloundec-7-ene (DBU).[6]
-
Other Catalysts: Iodine, gold catalysts, ionic liquids, and various heterogeneous catalysts like zeolites and polymers.[6][11]
Q3: Can the Friedländer reaction be performed under solvent-free conditions?
Yes, solvent-free conditions have been successfully applied, often in conjunction with catalysts like p-toluenesulfonic acid and iodine, or by using an ionic liquid that acts as both the catalyst and the reaction medium.[2][6]
Q4: How can I make the Friedländer synthesis more environmentally friendly?
To improve the green credentials of the synthesis, consider the following:
-
Use of Water as a Solvent: Water is an excellent and environmentally benign solvent for this reaction, often leading to high yields.[5]
-
Catalyst-Free Conditions: In some cases, the reaction can be performed in water at elevated temperatures without any catalyst.[5]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption.[12]
Q5: What is the general mechanism of the Friedländer synthesis?
Two primary mechanisms are proposed. The first involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, followed by an intramolecular aldol reaction and subsequent elimination of water to form the quinoline ring.[9]
Data Presentation
Table 1: Comparison of Catalysts for Friedländer Synthesis
| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Iodine (10 mol%) | 2-aminoaryl ketone & active methylene compound | - | 80-100 | - | - | [1] |
| Choline hydroxide (1 mol%) | 2-aminonicotinaldehyde & acetone | Water | 50 | 6 h | 99 | [2] |
| [Bmmim][Im] | Unsymmetrical ketones | - | ~80 | - | Excellent | [2] |
| Nd(NO₃)₃·6H₂O | 2-aminophenyl methyl ketone & ethyl acetoacetate | Ethanol | Room Temp | - | 62-94 | [4] |
| In(OTf)₃ | 2-aminoarylketones & various carbonyls | Solvent-free | - | - | 75-92 | [3] |
| None | 2-aminobenzaldehyde & various ketones | Water | 70 | 3 h | up to 97 | [5] |
| Acetic Acid (neat) | 2-aminophenylketones & cyclic ketones | Acetic Acid | 160 (Microwave) | 5 min | Excellent | [12] |
Note: This data is illustrative and based on reported literature. Actual results will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Iodine-Catalyzed Friedländer Synthesis
This protocol outlines a general procedure for the iodine-catalyzed synthesis of quinolines.[1]
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Molecular iodine (10 mol%)
-
Ethyl acetate
-
Saturated aqueous solution of Na₂S₂O₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a mixture of the 2-aminoaryl ketone and the active methylene compound, add molecular iodine.
-
Heat the reaction mixture at 80-100°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary.
Protocol 2: Choline Hydroxide-Catalyzed Synthesis in Water
This protocol provides an environmentally friendly method for the synthesis of 2-methyl-1,8-naphthyridine.[2]
Materials:
-
2-aminonicotinaldehyde (0.5 mmol)
-
Acetone (0.5 mmol)
-
Choline hydroxide solution (1 mol %)
-
Deionized Water (1 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine 2-aminonicotinaldehyde and acetone.
-
Add deionized water to the flask.
-
Add the choline hydroxide solution to the reaction mixture.
-
Place the flask in a pre-heated water bath at 50°C.
-
Stir the reaction mixture vigorously for approximately 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate.
-
Isolate the solid product by filtration.
-
Wash the solid with a small amount of cold water.
-
Dry the product under vacuum.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Decision Pathway for Regioselectivity Issues
Caption: Decision-making pathway for improving regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate [organic-chemistry.org]
- 5. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Cyclobutyl-3-oxopropanenitrile Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Cyclobutyl-3-oxopropanenitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low yields in my synthesis of this compound. What are the common causes and how can I improve it?
A1: Low yields in the Claisen condensation reaction for synthesizing this compound are a common issue and can stem from several factors. The primary reasons include incomplete reaction, side reactions, and suboptimal reaction conditions. To enhance the yield, consider the following:
-
Choice of Base and Solvent: The selection of a suitable base and solvent system is critical. Strong bases like sodium ethoxide, potassium tert-butoxide, or sodium hydride are commonly used to deprotonate acetonitrile. The choice of solvent, such as tetrahydrofuran (THF) or toluene, can influence the solubility of reactants and the reaction rate. Anhydrous conditions are crucial as moisture can quench the strong base.
-
Reaction Temperature: Temperature plays a significant role. While heating can accelerate the reaction, excessively high temperatures may promote the formation of byproducts, which can be challenging to remove. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.
-
Stoichiometry of Reactants: Ensure the correct molar ratios of your starting materials, ethyl cyclobutanecarboxylate and acetonitrile, as well as the base. An excess of either reactant or base might lead to unwanted side reactions.
-
Reaction Time: The reaction may require sufficient time to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Q2: I am observing the formation of significant side products. What are the likely impurities and how can I minimize them?
A2: The formation of side products is a frequent challenge in the synthesis of β-ketonitriles. Common impurities include:
-
Self-condensation of Ethyl Cyclobutanecarboxylate: The ester can react with itself in the presence of a strong base.
-
Dimerization of Acetonitrile: Acetonitrile can undergo self-condensation.
-
Hydrolysis of the Ester: If there is any moisture in the reaction, the ethyl cyclobutanecarboxylate can be hydrolyzed back to cyclobutanecarboxylic acid.
To minimize these side reactions:
-
Control the order of addition: Slowly adding the ester to a mixture of the base and acetonitrile can favor the desired cross-condensation.
-
Maintain anhydrous conditions: Use dry solvents and glassware to prevent hydrolysis.
-
Optimize the temperature: As mentioned, avoid excessively high temperatures that can promote side reactions.
Q3: What is the best procedure for purifying the final product, this compound?
A3: Purification of this compound typically involves the following steps after the reaction is complete:
-
Quenching: The reaction mixture is cooled and then carefully quenched with a dilute acid (e.g., hydrochloric acid) to neutralize the excess base.
-
Extraction: The product is then extracted from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate.
-
Washing: The organic layer is washed with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Q4: Can I use a different base than sodium ethoxide? How might that affect the reaction?
A4: Yes, other strong bases can be used, and the choice of base can significantly impact the reaction.
-
Potassium tert-butoxide (KOtBu): This is a stronger, non-nucleophilic base that can be very effective in promoting the condensation. Its bulky nature can sometimes offer better selectivity.
-
Sodium Hydride (NaH): NaH is a powerful, non-nucleophilic base that can also be used. However, it is a heterogeneous reagent, and its reactivity can be influenced by its dispersion and the solvent.
The optimal base may depend on the specific reaction conditions and the scale of the synthesis. It is recommended to perform small-scale optimization experiments to determine the best base for your specific setup.
Data Presentation
| Starting Material (Ester) | Base | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| Methyl cyclobutanecarboxylate | Not specified | Not specified | Not specified | ~82 | Patent Data |
| Ethyl cyclobutanecarboxylate | Sodium Ethoxide | Tetrahydrofuran (THF) | Reflux | Good (Qualitative) | Adapted Protocol |
| Ethyl cyclobutanecarboxylate | Potassium tert-Butoxide | Toluene | 60-80 | Potentially Improved | General Knowledge |
Experimental Protocols
Key Experiment: Synthesis of this compound via Claisen Condensation
This protocol is adapted from established procedures for the synthesis of analogous β-ketonitriles.
Materials:
-
Ethyl cyclobutanecarboxylate
-
Acetonitrile
-
Sodium ethoxide
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate for extraction
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.1 equivalents) and anhydrous THF.
-
Addition of Reactants: In the dropping funnel, prepare a solution of ethyl cyclobutanecarboxylate (1.0 equivalent) and anhydrous acetonitrile (1.2 equivalents) in anhydrous THF.
-
Reaction: Cool the flask containing sodium ethoxide in an ice bath. Slowly add the solution from the dropping funnel to the stirred suspension of sodium ethoxide in THF over a period of 1 hour. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours.
-
Work-up: Cool the reaction mixture to 0°C in an ice bath. Carefully quench the reaction by the slow addition of 1 M HCl until the mixture is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Technical Support Center: Purification of Crude 3-Cyclobutyl-3-oxopropanenitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 3-Cyclobutyl-3-oxopropanenitrile. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Detailed experimental data for the purification of this compound is not widely available in published literature. The following recommendations are based on established principles for the purification of β-ketonitriles and related small molecules. Optimization of these methods for your specific crude material is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most common and effective purification techniques for compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q2: How can I assess the purity of my this compound?
A2: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your crude material and to monitor the progress of your purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can be used to identify and quantify impurities.
Q3: What are the likely impurities in my crude this compound?
A3: Potential impurities can originate from starting materials, side reactions, or degradation. Common impurities in the synthesis of similar β-ketonitriles may include:
-
Unreacted starting materials (e.g., a cyclobutyl-containing ester and acetonitrile).[1]
-
Byproducts from side reactions.
-
Solvents used in the reaction or work-up.
-
Degradation products, as β-ketonitriles can be susceptible to hydrolysis or other degradation pathways, especially under acidic or basic conditions.[2]
Troubleshooting Guides
Recrystallization Issues
| Symptom | Possible Cause | Suggested Solution |
| Compound does not dissolve in hot solvent. | The solvent is not suitable. | Select a more polar solvent or a solvent mixture. Perform small-scale solubility tests to find a solvent that dissolves the compound when hot but not when cold.[3] |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. The solvent may not be appropriate. | Add a small amount of a co-solvent in which the compound is less soluble. Try scratching the inside of the flask with a glass rod to induce crystallization. Ensure slow cooling. |
| Low recovery of pure product. | Too much solvent was used, or the solution was not cooled sufficiently. The compound has some solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[3] Cool the solution in an ice bath to maximize precipitation. |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography Issues
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities. | The solvent system (mobile phase) is not optimal. The column was overloaded. | Optimize the eluent system using TLC before running the column. A good starting point for non-polar compounds is a mixture of hexanes and ethyl acetate.[4] Ensure the ratio of silica gel to crude material is appropriate (typically 50:1 to 100:1 by weight). |
| The product does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.[4] |
| The product elutes too quickly with the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, increase the percentage of hexanes in a hexane/ethyl acetate system. |
| Cracks appear in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube and observe if the compound dissolves. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[3] Common solvents to test include ethanol, isopropanol, ethyl acetate, and mixtures such as hexane/ethyl acetate.[5][6]
-
Dissolution: In a flask, add the crude solid and the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase and Column Packing: Use silica gel as the stationary phase.[7] Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.[7]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen mobile phase. A common mobile phase for compounds of moderate polarity is a gradient of ethyl acetate in hexanes.[4]
-
Fraction Collection: Collect fractions in test tubes as the eluent drips from the column.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent | Polarity | Comments |
| Hexane | Non-polar | Good for precipitating the product from a more polar solvent. |
| Toluene | Non-polar | Can be a good solvent for crystallization. |
| Diethyl Ether | Slightly Polar | Often used in combination with a non-polar solvent. |
| Ethyl Acetate | Polar | A versatile solvent, can be used alone or with hexanes.[5] |
| Acetone | Polar | Can be effective, often used with a non-polar co-solvent.[5] |
| Isopropanol | Polar | A common solvent for recrystallization. |
| Ethanol | Polar | Another common and effective recrystallization solvent.[5] |
| Water | Very Polar | May be useful as an anti-solvent with a polar organic solvent.[5] |
Table 2: General Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh)[7] |
| Mobile Phase (Eluent) | A gradient of Ethyl Acetate in Hexanes (e.g., starting from 0% to 50% Ethyl Acetate) |
| Elution Order | Less polar impurities will elute first, followed by the product, and then more polar impurities.[4] |
Visualizations
References
- 1. This compound | CAS#:118431-89-3 | Chemsrc [chemsrc.com]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Home Page [chem.ualberta.ca]
- 4. columbia.edu [columbia.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. orgchemboulder.com [orgchemboulder.com]
Common side reactions in the synthesis of β-ketonitriles
Technical Support Center: Synthesis of β-Ketonitriles
Welcome to the technical support center for the synthesis of β-ketonitriles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of β-ketonitriles and provides practical solutions in a question-and-answer format.
FAQ 1: I am observing significant hydrolysis of my nitrile starting material or β-ketonitrile product. How can I prevent this?
Answer:
Nitrile hydrolysis is a common side reaction that can occur under both acidic and basic conditions, leading to the formation of β-ketoamides or β-keto carboxylic acids.[1][2][3][4] To minimize this side reaction, consider the following troubleshooting steps:
-
Control Reaction Conditions: Harsher conditions, such as high temperatures and prolonged reaction times, favor hydrolysis.[1] Whenever possible, conduct the reaction at ambient temperature. If heating is necessary, carefully monitor the reaction progress to avoid extended exposure to high temperatures.
-
Choice of Base: While strong bases are necessary for the deprotonation of the nitrile, some can introduce water or promote hydrolysis. The use of non-hydroxide bases like potassium tert-butoxide (KOt-Bu) or sodium hydride (NaH) in anhydrous solvents is recommended.[1][5]
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use. The presence of water will directly lead to the hydrolysis of the nitrile functionality.
-
Work-up Procedure: During the work-up, minimize the contact time with aqueous acidic or basic solutions. If an acidic work-up is required to neutralize the reaction, perform it at low temperatures (e.g., 0 °C) and proceed with extraction promptly.
FAQ 2: My yield of β-ketonitrile is low, and I suspect the formation of an amidine byproduct. How can I confirm and mitigate this?
Answer:
Amidine formation is a known side reaction, particularly when using sodium amide (NaNH₂) as the base.[1] The amide anion can act as a nucleophile and attack the nitrile carbon.
-
Confirmation: Amidine byproducts can often be identified by NMR spectroscopy. They will show characteristic signals for the N-H protons and a different chemical shift for the carbon that was formerly part of the nitrile group in ¹³C NMR.
-
Mitigation:
-
Avoid Sodium Amide: The most straightforward solution is to use a different base that does not have a nucleophilic nitrogen. Potassium tert-butoxide (KOt-Bu) and sodium hydride (NaH) are excellent alternatives.[1]
-
Temperature Control: If sodium amide must be used, carrying out the reaction at lower temperatures can help to disfavor the nucleophilic attack of the amide on the nitrile.
-
FAQ 3: I am getting a complex mixture of products, possibly due to self-condensation or dimerization. What is causing this and how can I obtain a cleaner product?
Answer:
Self-condensation reactions, such as the Thorpe-Ziegler reaction, and other intermolecular reactions like aldol-type additions can lead to a complex mixture of products and reduce the yield of the desired β-ketonitrile.[1][6]
-
Thorpe-Ziegler Reaction: This is the base-catalyzed self-condensation of a nitrile.[7][8] It is more prevalent with aliphatic nitriles. To suppress this, use a stoichiometric amount of the nitrile relative to the acylating agent (ester). Adding the nitrile slowly to the reaction mixture containing the base and the ester can also help to keep its concentration low and disfavor self-condensation.
-
Aldol-Type Reactions: The enolate of the starting nitrile or the product β-ketonitrile can potentially react with the carbonyl group of the starting ester or the product. To minimize these side reactions:
-
Use a Non-Enolizable Ester: If possible, use an ester that cannot form an enolate.
-
Control Stoichiometry and Addition Order: Use a slight excess of the ester and add the nitrile slowly to the reaction mixture.
-
Additive for Suppression: The addition of a catalytic amount of isopropanol (IPA) or 18-crown-6 has been shown to reduce the occurrence of undesirable side-reactions like intermolecular aldol reactions and dimerization when using KOt-Bu as a base.[1]
-
FAQ 4: The reaction is not going to completion, or the yield is consistently low despite trying different conditions.
Answer:
Low yields can be attributed to a variety of factors beyond the common side reactions discussed above.
-
Base Strength and Solubility: The pKa of the nitrile's α-proton is relatively high, so a strong base is required for deprotonation. The solubility of the base and the resulting nitrile anion salt can also play a crucial role.
-
Ester Reactivity: The electrophilicity of the ester carbonyl is a key factor. Electron-withdrawing groups on the ester can increase its reactivity, while bulky groups can hinder the reaction.
-
Base-Catalyzed Ester Alcoholysis: The base can react with the alcohol generated from the ester, leading to a competing transesterification reaction.[1] This can be minimized by using a bulky base like KOt-Bu.[9]
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes yields for the synthesis of various β-ketonitriles using potassium tert-butoxide (KOt-Bu) as the base, highlighting the effect of additives.
| Product | Ester Starting Material | Additive (mol %) | Solvent | Yield (%) | Reference |
| 5-hydroxy-3-oxopentanenitrile (as cyclic hemiketal) | δ-valerolactone | IPA (20) | THF | 55 | [1] |
| Cinnamoylacetonitrile | Ethyl cinnamate | IPA (10) | 2-MeTHF | 64 | [1] |
| 3-oxo-3-(thiophen-2-yl)propanenitrile | Methyl 2-thiophenecarboxylate | IPA (10) | MTBE | 38 | [1] |
| 3-oxo-3-(thiophen-2-yl)propanenitrile | Methyl 2-thiophenecarboxylate | 18-crown-6 (10) | 2-MeTHF | 67 | [1] |
| 3-Oxo-3-phenylpropanenitrile | Ethyl benzoate | None | Acetonitrile | 58 | [5][10] |
| 3-Oxopentanenitrile | Ethyl propionate | None | Benzene | 52 | [5] |
Experimental Protocols
General Procedure for the Synthesis of β-Ketonitriles using KOt-Bu [1]
This protocol is a general guideline for the acylation of acetonitrile with an ester using potassium tert-butoxide.
Materials:
-
Ester (1.0 equiv)
-
Acetonitrile (1.5 equiv)
-
Potassium tert-butoxide (1.5 equiv)
-
Anhydrous solvent (e.g., THF, 2-MeTHF)
-
Additive (e.g., Isopropanol or 18-crown-6, 10-20 mol %) (Optional)
-
1 M HCl for work-up
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the ester and the anhydrous solvent.
-
Add the acetonitrile and the optional additive to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the potassium tert-butoxide portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation as appropriate.
Visualizations
The following diagrams illustrate the mechanisms of common side reactions encountered during the synthesis of β-ketonitriles.
References
- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. oncotarget.com [oncotarget.com]
Effective parameters on the synthesis of nitro-HTPB
Welcome to the technical support center for the synthesis of nitro-hydroxyl-terminated polybutadiene (nitro-HTPB). This guide is designed to assist researchers, scientists, and professionals in drug development with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis of nitro-HTPB.
Frequently Asked Questions (FAQs)
Q1: What is nitro-HTPB and why is it synthesized?
A1: Nitro-hydroxyl-terminated polybutadiene (nitro-HTPB) is a form of HTPB that has been chemically modified to include nitro (NO2) groups along its polymer backbone. This modification is performed to enhance the energetic properties of the HTPB binder, making it more suitable for applications in propellants and explosives. The introduction of nitro groups improves the oxygen balance and burn rate of the material.[1]
Q2: What are the common methods for synthesizing nitro-HTPB?
A2: The primary methods for synthesizing nitro-HTPB are one-pot procedures and two-stage syntheses.[2][3]
-
One-pot procedures typically involve the reaction of HTPB with a nitrating agent in a single reaction vessel. Common reagents for this method include sodium nitrite with iodine or N-iodosuccinimide.[1][2]
-
Two-stage synthesis involves an initial epoxidation of the HTPB backbone, followed by nitration of the epoxy groups, often using dinitrogen pentoxide (N2O5).[3][4]
Q3: What are the key parameters to control during the synthesis of nitro-HTPB?
A3: The critical parameters that influence the outcome of the nitro-HTPB synthesis are:
-
Amounts of reactants: The molar ratio of the nitrating agent to the double bonds in HTPB determines the degree of nitration.
-
Reaction temperature: Temperature affects the reaction rate and the potential for side reactions.
-
Reaction time: The duration of the reaction influences the extent of nitration. Controlling these parameters is crucial for achieving the desired degree of nitration while preserving the essential physical and chemical properties of the HTPB polymer.[2][5]
Q4: How is the synthesized nitro-HTPB characterized?
A4: The synthesized nitro-HTPB is typically characterized using a variety of analytical techniques to confirm its structure and properties. These include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of nitro groups and other functional groups.[2][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure of the polymer and the extent of nitration.[2][7]
-
Differential Scanning Calorimetry (DSC): To analyze the thermal properties, such as the glass transition temperature and decomposition temperature.[1][8]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[2]
Experimental Protocols
Protocol 1: One-Pot Synthesis of Nitro-HTPB using Sodium Nitrite and N-Iodosuccinimide
This protocol is based on a convenient and efficient one-pot procedure.[1][2]
Materials:
-
Hydroxyl-terminated polybutadiene (HTPB)
-
Sodium nitrite (NaNO₂)
-
N-Iodosuccinimide (NIS)
-
Ethylene glycol (EG)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
Procedure:
-
In a reaction flask, dissolve HTPB in a mixture of ethylene glycol, ethyl acetate, and water.
-
Add sodium nitrite and N-iodosuccinimide to the solution.
-
Heat the reaction mixture to 60°C and maintain this temperature for 24 hours with continuous stirring.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Purify the product by washing with methanol to remove unreacted reagents and byproducts.
-
Dry the resulting nitro-HTPB under vacuum at ambient temperature.
Expected Outcome: This method can yield nitro-HTPB with a nitration restricted to approximately 6.7% of the double bonds, a yield of around 93%, a viscosity of 14.2 Pa·s, and a number-average molecular weight of 2730 g/mol .[2]
Protocol 2: Two-Stage Synthesis of Nitro-HTPB via Epoxidation and Nitration
This protocol involves the epoxidation of HTPB followed by nitration.[3][4]
Stage 1: Epoxidation of HTPB Materials:
-
HTPB
-
Toluene
-
Acetic acid
-
Hydrogen peroxide (60%)
Procedure:
-
Dissolve HTPB in toluene in a reaction flask.
-
Add acetic acid and hydrogen peroxide to the solution.
-
Stir the mixture at a controlled temperature to carry out the epoxidation of the double bonds in the HTPB backbone. The reaction progress can be monitored by techniques such as NMR.
Stage 2: Nitration of Epoxidized HTPB (EHTPB) Materials:
-
Epoxidized HTPB (EHTPB) from Stage 1
-
Methylene chloride
-
Dinitrogen pentoxide (N₂O₅)
Procedure:
-
Dissolve the EHTPB in methylene chloride.
-
Add a solution of dinitrogen pentoxide in methylene chloride to the EHTPB solution.
-
The nitration reaction occurs, converting the epoxy groups to nitrate esters.
-
The resulting nitro-HTPB is then purified to remove residual acids and solvents.
Data Presentation
Table 1: Properties of Nitro-HTPB Synthesized using the N-Iodosuccinimide Method [2]
| Property | Value |
| Degree of Nitration | 6.7% of double bonds |
| Yield | 93% |
| Viscosity | 14.2 Pa·s |
| Number-Average Molecular Weight | 2730 g/mol |
| Hydroxyl Value | 34 mg KOH/g |
Table 2: Influence of Nitro Content on the Thermal Decomposition Temperature of Nitro-HTPB [8]
| Nitro Content (%) | Decomposition Temperature (°C) |
| 9.4 | > 200 |
| 12.5 | ~200 |
| 14.2 | ~195 |
| 16.1 | ~190 |
| 17.3 | < 190 |
Troubleshooting Guides
Issue 1: Low Yield of Nitro-HTPB
Symptoms:
-
The final mass of the purified product is significantly lower than the theoretical yield.
Possible Causes:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or inadequate mixing.
-
Loss of product during purification: The product may be lost during the washing and drying steps.
-
Side reactions: The formation of byproducts can consume the reactants and reduce the yield of the desired product.
Solutions:
-
Optimize reaction conditions:
-
Increase the reaction time or temperature, but monitor for potential degradation.
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
Refine purification process:
-
Use a minimal amount of washing solvent (e.g., methanol) to reduce the loss of product.
-
Ensure the product is fully precipitated before filtration.
-
-
Characterize byproducts: Identify any byproducts to understand and mitigate side reactions.
Issue 2: High Viscosity of the Synthesized Nitro-HTPB
Symptoms:
-
The resulting nitro-HTPB is too thick to be processed easily.
Possible Causes:
-
High degree of nitration: A higher percentage of nitro groups can lead to increased intermolecular forces and higher viscosity.[5]
-
Cross-linking reactions: Side reactions can cause cross-linking of the polymer chains, leading to a significant increase in viscosity.
-
High molecular weight of starting HTPB: Using a higher molecular weight HTPB will naturally result in a higher viscosity product.
Solutions:
-
Control the degree of nitration: Carefully control the stoichiometry of the nitrating agent to limit the nitration to the desired level (e.g., 10-15% of double bonds).[1]
-
Adjust reaction temperature: Lowering the reaction temperature may help to reduce the occurrence of cross-linking side reactions.
-
Select appropriate starting HTPB: Use a grade of HTPB with a lower molecular weight if lower viscosity is required.
Issue 3: Poor Thermal Stability of the Final Product
Symptoms:
-
The nitro-HTPB decomposes at a lower temperature than expected, as determined by DSC or TGA.
Possible Causes:
-
High nitro content: The thermal stability of nitro-HTPB tends to decrease as the nitro group content increases.[8]
-
Residual impurities: The presence of unreacted reagents or acidic byproducts from the nitration process can catalyze the thermal decomposition of the polymer.
Solutions:
-
Limit the degree of nitration: For applications requiring higher thermal stability, aim for a lower degree of nitration.
-
Thorough purification: Ensure the final product is thoroughly washed and neutralized to remove any residual impurities. Multiple washes with methanol are recommended.
Visualizations
Caption: Experimental workflow for the one-pot synthesis of nitro-HTPB.
Caption: Troubleshooting guide for high viscosity in nitro-HTPB synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of nitro-functionalized hydroxyl-terminated polybutadiene using N-iodosuccinimide | CoLab [colab.ws]
- 3. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization and Analysis of Hydroxyl-terminated Polybutadiene | Illinois Institute of Technology [iit.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Handling and storage recommendations for 3-Cyclobutyl-3-oxopropanenitrile
Technical Support Center: 3-Cyclobutyl-3-oxopropanenitrile
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper handling and storage of this compound (CAS No. 118431-89-3).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a combustible liquid.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1] Additionally, it can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
Q2: What are the recommended storage conditions for this compound?
Q3: My experimental results are inconsistent. Could the handling or storage of this compound be a factor?
A3: Yes, improper handling or storage can lead to degradation of the compound, affecting experimental outcomes. The nitrile group is susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to the formation of a carboxylic acid or amide. Ensure that the compound is handled under anhydrous conditions if your reaction is sensitive to moisture.
Q4: What materials should be avoided when working with this compound?
A4: this compound should not come into contact with strong oxidizing agents, strong acids, or strong bases, as these can cause vigorous reactions or degradation.
Q5: What is the expected shelf-life of this compound?
A5: A specific shelf-life has not been determined for this compound. However, for nitrile compounds stored under ideal conditions (frozen, under inert gas, and protected from light), a shelf-life of several years can be expected. It is always best practice to re-analyze the purity of the material if it has been in storage for an extended period.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent reaction yields or unexpected side products | Degradation of starting material due to improper storage. | - Ensure the compound is stored in a freezer at or below -20°C. - Store under an inert atmosphere (nitrogen or argon). - Protect from light by using an amber vial or storing in a dark location. |
| Contamination with water leading to hydrolysis. | - Handle the compound in a glove box or under a stream of inert gas. - Use anhydrous solvents for your reaction. | |
| Incompatibility with reaction reagents. | - Avoid strong acids, strong bases, and strong oxidizing agents. | |
| Change in physical appearance of the material (e.g., color change) | Decomposition of the compound. | - Discard the material if significant changes in appearance are observed. - Verify the purity of a small sample using an appropriate analytical method (e.g., NMR, GC-MS). |
| Difficulty in dissolving the compound | Use of an inappropriate solvent. | - Test solubility in a small scale with various appropriate solvents for your experiment. |
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 118431-89-3 | [1] |
| Molecular Formula | C₇H₉NO | [1] |
| Molecular Weight | 123.15 g/mol | [1] |
| Appearance | Colorless to light yellow liquid (predicted) | [2] |
| Boiling Point | 208.9 ± 13.0 °C at 760 mmHg | [4] |
| Flash Point | 80.1 ± 19.8 °C | [4] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
| Recommended Storage Temp. | ≤ -20°C (based on similar compound) | [2][3] |
Experimental Protocols
Protocol 1: General Handling Procedure
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
To maintain compound integrity, particularly for moisture-sensitive experiments, handle under an inert atmosphere (e.g., in a glove box or using a Schlenk line).
-
Use clean, dry glassware and syringes.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of a spill, absorb with an inert material and dispose of it as hazardous waste.
Visualizations
Caption: Logical workflow for the proper handling and storage of this compound.
References
- 1. This compound | C7H9NO | CID 13861115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 118431-88-2 CAS MSDS (3-Cyclopropyl-3-oxopropanenitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 118431-88-2|3-Cyclopropyl-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 4. This compound | CAS#:118431-89-3 | Chemsrc [chemsrc.com]
Technical Support Center: Troubleshooting Low Yield in Claisen Condensation Reactions
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges with Claisen condensation reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve issues leading to low product yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a Claisen condensation reaction?
Low or no yield in a Claisen condensation can often be attributed to several critical factors:
-
Incorrect Base Selection: The choice of base is paramount. Using a base with an alkoxide different from the ester's alkoxy group can lead to transesterification, creating a mixture of products.[1] Hydroxide bases should be avoided as they cause irreversible hydrolysis of the ester to a carboxylate.[1]
-
Insufficient Base Stoichiometry: A full equivalent of base is necessary. The final deprotonation of the β-keto ester product is the thermodynamic driving force of the reaction and shifts the equilibrium towards the product.[2][3] Using a catalytic amount of base will result in an incomplete reaction.
-
Presence of Water: The reaction must be carried out under anhydrous conditions. Any moisture can hydrolyze the ester starting material or the base.
-
Sub-optimal Reaction Temperature: Temperature control is crucial. If the temperature is too high, side reactions or product degradation can occur.[4] Conversely, a temperature that is too low may lead to an impractically slow reaction rate.
-
Ester Lacking Two α-Hydrogens: The starting ester must possess at least two α-hydrogens for the reaction to proceed to completion. The final, irreversible deprotonation step requires an acidic proton on the α-carbon of the β-keto ester product.[2]
-
Reversibility of the Reaction: The Claisen condensation is a reversible reaction.[5] If the equilibrium is not effectively shifted towards the products, the yield will be low. The formation of the stable enolate of the β-keto ester product is what drives the reaction forward.[2][6]
Q2: How do I choose the correct base for my Claisen condensation?
The selection of the base is critical for a successful Claisen condensation. The general rule is to use an alkoxide base that corresponds to the alkoxy group of the ester.[1] For example, for the condensation of ethyl acetate, sodium ethoxide is the appropriate base. Using a different alkoxide, such as sodium methoxide with an ethyl ester, will result in transesterification and a mixture of products.[1]
For situations where self-condensation needs to be avoided, such as in a crossed Claisen condensation, stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be employed.[5][6] NaH is particularly effective as it removes a proton and generates hydrogen gas, which drives the reaction forward.[5]
| Base Type | When to Use | Potential Issues |
| Alkoxides (e.g., NaOEt, NaOMe) | Standard Claisen condensations. Match the alkoxide to the ester's alkoxy group. | Transesterification if mismatched.[1] |
| Sodium Hydride (NaH) | Crossed Claisen condensations to prevent ester self-condensation.[5] | Requires strictly anhydrous conditions. |
| Lithium Diisopropylamide (LDA) | When complete and irreversible deprotonation of one ester is needed in a crossed Claisen.[2][5] | Requires low temperatures and careful handling. |
Q3: My reaction is not working, even with the correct base. What else could be wrong?
If you are confident in your choice and amount of base, consider the following troubleshooting steps:
-
Reactant Purity: Ensure your ester and solvent are pure and, most importantly, anhydrous. Impurities can interfere with the reaction.
-
Reaction Conditions:
-
Temperature: The optimal temperature can vary. While many Claisen condensations proceed at room temperature, some may require gentle heating.[4][7]
-
Solvent: The solvent must be inert to the reaction conditions. Ethers like THF or aprotic solvents like DMSO are often good choices.[7][8] A recent study showed that switching from ethanol to THF significantly reduced the reaction time and increased the yield.[8]
-
Reaction Time: The reaction may not have reached completion. Monitor the progress using Thin Layer Chromatography (TLC).
-
-
Work-up Procedure: The final product is the enolate of the β-keto ester. An acidic workup is required to protonate this enolate and isolate the neutral β-keto ester.[2][9]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues encountered during Claisen condensation reactions.
Problem: Low or No Product Yield
Experimental Protocols
General Protocol for a Standard Claisen Condensation
This protocol is a general guideline for the self-condensation of ethyl acetate to form ethyl acetoacetate.
Materials:
-
Ethyl acetate (anhydrous)
-
Sodium ethoxide (solid or prepared in situ from sodium and absolute ethanol)
-
Absolute ethanol (anhydrous)
-
Anhydrous diethyl ether or THF
-
Dilute hydrochloric acid or acetic acid for workup
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Reagent Preparation: In the flask, place sodium ethoxide (1.0 equivalent). If preparing in situ, carefully add sodium metal to absolute ethanol under an inert atmosphere.
-
Addition of Ester: Add a portion of the ethyl acetate (2.5 equivalents) to the sodium ethoxide suspension in the solvent (e.g., ethanol or THF).
-
Reaction: Heat the mixture to reflux with stirring. Add the remaining ethyl acetate dropwise from the dropping funnel over a period of about one hour. Continue refluxing for an additional 1-2 hours after the addition is complete.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice and an amount of dilute acid sufficient to neutralize the base.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether or another suitable solvent.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude β-keto ester.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data on Reaction Conditions
The following table summarizes the effect of different reaction parameters on the yield of a Claisen condensation, based on a study optimizing the synthesis of a pan-FGFR inhibitor.[8][10]
| Parameter | Condition 1 | Yield 1 | Condition 2 | Yield 2 | Reference |
| Solvent | Ethanol | 73% | Tetrahydrofuran (THF) | 87% | [8] |
| Reaction Time | 20 hours (in Ethanol) | 73% | 10 minutes (in THF) | 87% | [8] |
| Temperature | 20 °C | 83.6% | 40 °C | 81.2% | [10] |
| Reagent Equivalents | 1.0 eq. | 83.6% | 1.4 eq. | 90.1% | [10] |
Visualizing Reaction Pathways
General Mechanism of the Claisen Condensation
The following diagram illustrates the key steps in the base-promoted Claisen condensation.
References
- 1. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 2. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. Claisen Condensation - GeeksforGeeks [geeksforgeeks.org]
- 8. celonpharma.com [celonpharma.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. researchgate.net [researchgate.net]
Stability of 3-Cyclobutyl-3-oxopropanenitrile under different conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of 3-cyclobutyl-3-oxopropanenitrile under various experimental conditions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, a β-ketonitrile, is susceptible to degradation under several conditions. The primary concerns are hydrolysis of the nitrile group under acidic or basic conditions, and potential thermal and photodegradation. The active methylene group between the ketone and nitrile functionalities also presents a site for potential reactions.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its structure, the most probable degradation pathways include:
-
Hydrolysis: The nitrile group can hydrolyze to form a carboxylic acid (3-cyclobutyl-3-oxopropanoic acid) or an amide (3-cyclobutyl-3-oxopropanamide), particularly in the presence of strong acids or bases.[1]
-
Decarboxylation: Following hydrolysis to the β-keto acid, decarboxylation can occur, yielding cyclobutyl methyl ketone.
-
Thermal Decomposition: At elevated temperatures, nitriles can undergo complex decomposition reactions, potentially leading to the formation of various smaller nitrile compounds and hydrogen cyanide.[2][3]
Q3: What are the ideal storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. It is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For extended storage, maintaining the compound at -20°C is advisable.
Q4: How can I monitor the stability of this compound in my experiments?
A4: The stability of this compound can be effectively monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4][5][6] This method should be capable of separating the intact parent compound from its potential degradation products.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in biological assays.
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of the compound and compare its performance with the older stock. Analyze both solutions by HPLC to detect any degradation products.
-
Assess Stability in Assay Buffer: Incubate this compound in the assay buffer for the duration of a typical experiment. Collect aliquots at various time points and analyze them by HPLC to monitor for any degradation.
-
Control pH and Temperature: Ensure the pH and temperature of the assay medium are within a range that is known to be stable for the compound.
-
Issue 2: Appearance of unknown peaks in HPLC analysis over time.
-
Possible Cause: On-bench or in-storage degradation of the sample.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the compound and its solutions are stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere).
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use vials to avoid repeated temperature fluctuations.
-
Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions of this compound for your experiments.
-
Forced Degradation Studies
Forced degradation studies are crucial for understanding the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[7][8]
Summary of Forced Degradation Conditions and Potential Products
| Stress Condition | Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24 hours | 3-Cyclobutyl-3-oxopropanoic acid, Cyclobutyl methyl ketone |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 8 hours | 3-Cyclobutyl-3-oxopropanamide, 3-Cyclobutyl-3-oxopropanoic acid |
| Oxidation | 3% H₂O₂, Room Temperature, 24 hours | Oxidized derivatives of the cyclobutane ring |
| Thermal Degradation | 80°C, 48 hours | Various small nitrile compounds, Hydrogen cyanide |
| Photodegradation | ICH Q1B conditions (1.2 million lux hours, 200 watt hours/m²) | Photolytic rearrangement or cleavage products |
Note: The data in this table is illustrative and based on the general reactivity of β-ketonitriles. Actual results should be confirmed experimentally.
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.
-
Incubation: Incubate all three solutions at 60°C.
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization and Analysis: Neutralize the acidic and basic samples before analysis by a validated stability-indicating HPLC method.
Protocol 2: Photostability Testing (ICH Q1B)
-
Sample Preparation:
-
Solid State: Place a thin layer (less than 3 mm) of solid this compound in a chemically inert and transparent container.
-
Solution State: Prepare a solution of the compound (e.g., 1 mg/mL) in a photochemically inert solvent.
-
-
Exposure: Expose the samples to a light source that meets the ICH Q1B requirements for illumination (overall illumination of not less than 1.2 million lux hours) and UV energy (near UV exposure of not less than 200 watt hours per square meter).
-
Dark Control: Protect identical samples from light by wrapping them in aluminum foil and store them under the same temperature and humidity conditions as the exposed samples.
-
Analysis: After the exposure period, compare the exposed samples to the dark controls. Evaluate any changes in physical appearance and quantify the parent compound and any degradation products using a validated stability-indicating HPLC method.[1]
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential hydrolytic degradation pathway.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 3. Thermal decomposition products of polyacrylonitrile - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. scribd.com [scribd.com]
Technical Support Center: Synthesis of 3-Cyclobutyl-3-oxopropanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions for the scalable synthesis of 3-cyclobutyl-3-oxopropanenitrile.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive base (e.g., sodium ethoxide, potassium tert-butoxide) due to moisture exposure. 2. Insufficiently dried solvent (e.g., THF, diethyl ether). 3. Reaction temperature is too low. 4. Insufficient reaction time. 5. Poor quality starting materials (ester or acetonitrile). | 1. Use a fresh, unopened container of the base or test the activity of the existing batch. Handle the base under an inert atmosphere. 2. Ensure solvents are rigorously dried over a suitable drying agent (e.g., sodium/benzophenone) and freshly distilled before use. 3. For reactions using sodium ethoxide, ensure the mixture is refluxed.[1] For other bases, optimize the temperature as per literature recommendations for β-ketonitrile synthesis. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting materials are still present. 5. Check the purity of the starting materials by NMR or GC-MS and purify if necessary. |
| Formation of Amidine Side-Product | Use of sodium amide as a base can lead to nucleophilic attack on the nitrile.[2] | Switch to a non-nucleophilic base such as sodium ethoxide, potassium tert-butoxide, or sodium hydride.[2][3] |
| Low Yields | 1. The product is more acidic than the starting nitrile, requiring at least two equivalents of base for complete reaction.[2] 2. Competing side reactions due to highly basic conditions.[2] 3. Product loss during acidic workup and extraction. | 1. Use at least two equivalents of the base relative to the limiting reagent (typically the ester). 2. Consider using milder bases like potassium tert-butoxide, which can be effective even at ambient temperatures, potentially reducing side-product formation.[2] The addition of a catalytic amount of isopropanol or 18-crown-6 may facilitate the reaction under milder conditions.[2] 3. Carefully perform the acidic quench at low temperatures (0 °C) to minimize degradation of the β-ketonitrile. Ensure thorough extraction with a suitable organic solvent. |
| Difficult Purification | The product may be an oil or a solid that is difficult to purify by column chromatography. | 1. Attempt purification via vacuum distillation if the product is thermally stable. 2. If using column chromatography, experiment with different solvent systems (e.g., varying ratios of ethyl acetate and petroleum ether). 3. Consider converting the crude product to a crystalline derivative for purification, followed by regeneration of the desired product. |
| Reaction Does Not Scale Up Well | 1. Inefficient heat transfer in larger reaction vessels. 2. Inefficient mixing. 3. Challenges in maintaining anhydrous conditions on a larger scale. | 1. Use a jacketed reactor for better temperature control. 2. Employ mechanical stirring for efficient mixing in large-scale reactions. 3. Ensure all glassware is thoroughly dried and the reaction is maintained under a positive pressure of an inert gas (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthesis route for this compound?
A1: The most common and scalable method is the acylation of the acetonitrile anion with a cyclobutanecarboxylic acid ester, such as ethyl cyclobutanecarboxylate or methyl cyclobutanecarboxylate.[4] This reaction is typically carried out in an anhydrous ethereal solvent using a strong, non-nucleophilic base like sodium ethoxide or potassium tert-butoxide.[1][2]
Q2: Why are at least two equivalents of base necessary for this reaction?
A2: The β-ketonitrile product is more acidic than the starting acetonitrile. The first equivalent of the base deprotonates acetonitrile to form the reactive anion. After the acylation reaction, a second equivalent of the base is required to deprotonate the newly formed β-ketonitrile, driving the reaction to completion.[2]
Q3: What are the key starting materials for this synthesis?
A3: The key starting materials are:
-
Ethyl cyclobutanecarboxylate or Methyl cyclobutanecarboxylate[4]
-
Acetonitrile[4]
-
A strong base, such as sodium ethoxide or potassium tert-butoxide[1][2]
-
Anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF)[1]
Q4: What are the critical reaction conditions to control for a successful synthesis?
A4: The most critical reaction conditions are:
-
Anhydrous conditions: All reagents and solvents must be strictly anhydrous to prevent quenching of the base and the nitrile anion.
-
Inert atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.[1]
-
Temperature control: The initial addition of reagents is often done at a low temperature (e.g., 0 °C) to control the exotherm, followed by heating to reflux to drive the reaction to completion.[1]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] A sample of the reaction mixture can be taken, quenched, and spotted on a TLC plate alongside the starting materials to observe the disappearance of the starting ester and the appearance of the product spot.
Q6: What is the recommended workup procedure?
A6: After the reaction is complete, the mixture is typically cooled to 0 °C and the reaction is quenched by the slow addition of a dilute acid (e.g., 10% hydrochloric acid) to neutralize the excess base.[1] The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.[1]
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Equivalents of Base | ≥ 2.0 | Relative to the limiting reagent (ester). |
| Equivalents of Acetonitrile | 1.2 - 2.0 | An excess is typically used. |
| Reaction Temperature | 0 °C to Reflux | Initial addition at low temperature, followed by heating. |
| Reaction Time | 4 - 20 hours | Monitored by TLC.[1][5] |
| Typical Yields | 30 - 72% | Based on similar β-ketonitrile syntheses. |
Detailed Experimental Protocol
This protocol is adapted from a similar procedure for the synthesis of β-ketonitriles.[1]
Materials:
-
Ethyl cyclobutanecarboxylate
-
Acetonitrile (anhydrous)
-
Sodium ethoxide
-
Anhydrous diethyl ether or THF
-
10% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer and hotplate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a dropping funnel is flushed with an inert gas.
-
Reagent Addition: Anhydrous diethyl ether (150 mL) and sodium ethoxide (2.2 equivalents) are added to the flask. The mixture is stirred and cooled in an ice bath. A solution of ethyl cyclobutanecarboxylate (1 equivalent) and anhydrous acetonitrile (1.5 equivalents) in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel over a period of 1 hour.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction is monitored by TLC.
-
Workup: After the reaction is complete, the mixture is cooled to 0 °C, and 10% hydrochloric acid is slowly added to quench the reaction and neutralize the base until the pH is acidic.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-yielding preparation of beta-ketonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:118431-89-3 | Chemsrc [chemsrc.com]
- 5. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) [organic-chemistry.org]
Managing impurities in 3-Cyclobutyl-3-oxopropanenitrile production
Welcome to the technical support center for the synthesis of 3-Cyclobutyl-3-oxopropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during its production.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound, focusing on impurity management and yield optimization.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Base | Use a fresh batch of a strong base (e.g., sodium ethoxide, sodium amide). Ensure it has been stored under anhydrous conditions. |
| Poor Quality Starting Materials | Verify the purity of ethyl cyclobutanecarboxylate and acetonitrile using techniques like GC-MS or NMR. Use anhydrous solvents. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or HPLC. If the reaction is sluggish, consider extending the reaction time or moderately increasing the temperature. |
| Incomplete Enolate Formation | Ensure a sufficiently strong base is used to deprotonate acetonitrile. The pKa of acetonitrile is approximately 25. |
Problem 2: Presence of Significant Impurities
| Observed Impurity | Potential Cause | Recommended Action |
| Unreacted Ethyl Cyclobutanecarboxylate | Incomplete reaction. | Extend reaction time, ensure proper stoichiometry of base and acetonitrile. |
| Unreacted Acetonitrile | Excess acetonitrile used. | This is often used in excess and can be removed during workup and purification. |
| Cyclobutanecarboxylic Acid | Hydrolysis of the starting ester or product by moisture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Self-Condensation Product of Ethyl Cyclobutanecarboxylate | A common side reaction in Claisen condensations. | This can be minimized by the slow addition of the ester to the acetonitrile enolate solution. |
| Polymeric Materials | Base-catalyzed polymerization of the product or starting materials. | Maintain a controlled reaction temperature and avoid excessively high concentrations of the base. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is a Claisen-type condensation reaction between a cyclobutyl ester, such as ethyl cyclobutanecarboxylate, and acetonitrile in the presence of a strong base like sodium ethoxide.
Q2: What are the critical parameters to control during the synthesis?
A2: The most critical parameters are the exclusion of moisture to prevent hydrolysis, the use of a sufficiently strong and fresh base to ensure complete enolate formation, and controlled addition of the ester to minimize self-condensation.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by taking small aliquots from the reaction mixture at regular intervals.
Q4: What is the best way to purify the final product?
A4: Purification is typically achieved through column chromatography on silica gel, distillation under reduced pressure, or recrystallization, depending on the physical state and purity of the crude product.
Data Presentation
The following tables summarize typical data related to the synthesis of this compound. Please note that actual results may vary depending on specific experimental conditions.
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Condition A | Condition B | Condition C |
| Base | Sodium Ethoxide | Sodium Amide | Potassium tert-butoxide |
| Solvent | Anhydrous THF | Anhydrous Ether | Anhydrous Toluene |
| Temperature | Room Temperature | 0 °C to RT | 50 °C |
| Typical Yield | 60-70% | 65-75% | 55-65% |
| Purity (crude) | ~85% | ~90% | ~80% |
Table 2: Common Impurities and their Identification
| Impurity | Molecular Weight ( g/mol ) | Analytical Identification Method |
| Ethyl cyclobutanecarboxylate | 128.17 | GC-MS, NMR |
| Cyclobutanecarboxylic acid | 100.12 | GC-MS (after derivatization), HPLC |
| Ethyl 2-cyclobutyl-3-oxobutanoate | 184.22 | GC-MS, NMR |
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
This protocol is a general guideline and may require optimization.
-
Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium ethoxide (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Enolate Formation : Anhydrous acetonitrile (2.0 equivalents) is added dropwise to the stirred suspension at room temperature. The mixture is stirred for 1 hour to ensure complete formation of the acetonitrile enolate.
-
Claisen Condensation : The reaction mixture is cooled to 0 °C in an ice bath. Ethyl cyclobutanecarboxylate (1.0 equivalent) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Completion : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up : The reaction is quenched by the slow addition of cold water. The mixture is then acidified to pH 3-4 with dilute hydrochloric acid. The aqueous layer is extracted three times with ethyl acetate.
-
Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.
Purity Analysis by GC-MS (General Protocol)
-
Sample Preparation : Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation : Use a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
GC Conditions :
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature : 250 °C.
-
Oven Program : Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
-
Data Analysis : Identify the product and impurities by comparing their mass spectra with a library database and their retention times.
Purity Analysis by HPLC (General Protocol)
-
Sample Preparation : Prepare a 1 mg/mL solution of the sample in the mobile phase.
-
Instrumentation : Use a High-Performance Liquid Chromatograph with a UV detector.
-
HPLC Conditions :
-
Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and water (both with 0.1% formic acid). Start with 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 254 nm.
-
-
Data Analysis : Determine the purity by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Impurity formation pathways in the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
Validation & Comparative
A Comparative Guide to 3-Cyclobutyl-3-oxopropanenitrile and 3-Cyclopentyl-3-oxopropanenitrile for Pharmaceutical Research and Development
An objective analysis of two key β-ketonitrile building blocks, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their physicochemical properties, synthesis, reactivity, and potential applications, supported by available data.
This guide presents a detailed comparison of 3-Cyclobutyl-3-oxopropanenitrile and 3-Cyclopentyl-3-oxopropanenitrile, two β-ketonitrile intermediates that are gaining traction in medicinal chemistry. The choice of a cycloalkyl moiety can significantly influence a molecule's conformational rigidity, lipophilicity, and metabolic stability, thereby impacting its pharmacokinetic and pharmacodynamic profile. This document aims to provide a clear, data-driven comparison to inform the selection of these building blocks in the design of novel therapeutics.
Physicochemical Properties: A Side-by-Side Comparison
A summary of the key physicochemical properties of this compound and 3-Cyclopentyl-3-oxopropanenitrile is presented below. These parameters are crucial for predicting the behavior of these molecules in both chemical reactions and biological systems.
| Property | This compound | 3-Cyclopentyl-3-oxopropanenitrile |
| CAS Number | 118431-89-3[1] | 95882-33-0 |
| Molecular Formula | C₇H₉NO[1] | C₈H₁₁NO |
| Molecular Weight | 123.15 g/mol [1] | 137.18 g/mol |
| Boiling Point | Not available | 229.5 °C at 760 mmHg |
| Density | Not available | 1.1 ± 0.1 g/cm³ |
| LogP (Predicted) | 0.8[1] | 0.81 |
| Polar Surface Area | 40.9 Ų[1] | 40.9 Ų |
Synthesis and Experimental Protocols
Both this compound and 3-Cyclopentyl-3-oxopropanenitrile are commonly synthesized via a Claisen condensation reaction. This method involves the acylation of an acetonitrile anion with a corresponding cycloalkyl ester.
A general synthetic workflow for the preparation of these compounds is illustrated below.
References
A Comparative Guide to the Synthesis of Cyclobutyl-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif is a key structural feature in a wide array of natural products and pharmaceutically active compounds. Its unique conformational properties and inherent ring strain make it a valuable component in medicinal chemistry for influencing bioactivity and physicochemical properties. The efficient and stereocontrolled synthesis of cyclobutane-containing molecules is, therefore, a critical challenge in modern organic chemistry. This guide provides a comparative overview of prominent synthetic strategies, offering experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Key Synthesis Routes: A Comparative Overview
Several distinct strategies have emerged for the construction of the cyclobutane ring. The choice of method is often dictated by the desired substitution pattern, required stereochemistry, and the nature of the available starting materials. The most common and effective routes include [2+2] cycloadditions, ring contraction of larger rings, ring-opening of strained bicyclic systems, and C-H functionalization.
| Synthesis Route | General Description | Key Advantages | Key Disadvantages |
| Photochemical [2+2] Cycloaddition | A classic and widely used method involving the light-induced reaction of two alkene-containing molecules to form a cyclobutane ring. Can be performed via direct irradiation, triplet sensitization, or photocatalysis. | Broad substrate scope, good for forming complex polycyclic systems, can be scaled up using flow chemistry.[1] | Often leads to mixtures of regio- and stereoisomers, may require specialized photochemical equipment. |
| Transition-Metal Catalyzed [2+2] Cycloaddition | A thermally activated alternative to photochemical methods, employing catalysts based on metals like iron, ruthenium, or gold to mediate the cycloaddition.[2][3] | Milder reaction conditions compared to thermal cycloadditions, can offer high stereoselectivity, and avoids the need for photochemical setups. | Catalyst can be expensive, and optimization of reaction conditions may be required. |
| Ring Contraction of Pyrrolidines | A stereospecific method for the synthesis of multisubstituted cyclobutanes from readily available pyrrolidine precursors.[1][4] | Excellent stereocontrol, with the stereochemistry of the starting pyrrolidine being transferred to the cyclobutane product. | The scope of the reaction is dependent on the substitution pattern of the pyrrolidine. |
| Ring-Opening of Bicyclo[1.1.0]butanes (BCBs) | Utilizes the high ring strain of BCBs to drive reactions with various nucleophiles and electrophiles, leading to highly functionalized cyclobutanes.[5][6][7][8] | Provides access to a wide range of substituted cyclobutanes with high diastereoselectivity, often under mild, catalyst-free conditions.[5][8] | The synthesis of substituted BCBs can be challenging. |
| C-H Functionalization | An innovative approach that involves the direct functionalization of C-H bonds on a pre-existing cyclobutane core or a precursor, often guided by a directing group.[4][9][10][11] | Allows for the synthesis of complex and unsymmetrical cyclobutanes that are difficult to access by other methods, can be highly efficient.[4] | Often requires a directing group which may need to be installed and removed, and regioselectivity can be a challenge without such a group. |
Quantitative Performance Data
The following table summarizes representative quantitative data for the different synthesis routes, providing a basis for comparison of their efficiency and stereoselectivity.
| Synthesis Route | Example Reaction | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Photochemical [2+2] Cycloaddition | Intramolecular cycloaddition of a diolefin | High | - | - | [12] |
| Transition-Metal Catalyzed [2+2] Cycloaddition | Gold(I)-catalyzed cycloaddition of an alkyne and alkene | up to 99% | - | up to 99% | [13] |
| Ring Contraction of Pyrrolidines | Contraction of a polysubstituted pyrrolidine | 42 - 88 | > 20:1 | > 97% | [4] |
| Ring-Opening of Bicyclo[1.1.0]butanes | 1,3-Nitrooxygenation of a BCB | up to 92% | > 20:1 | - | [5][8] |
| C-H Functionalization | Palladium-catalyzed bis-arylation of a cyclobutane | 97 | single diastereomer | - | [4] |
Decision-Making Workflow for Synthesis Route Selection
Choosing the optimal synthetic strategy depends on a variety of factors. The following diagram illustrates a logical workflow to guide the decision-making process.
Caption: Decision-making flowchart for selecting a cyclobutane synthesis route.
Experimental Protocols
This section provides representative experimental protocols for the key synthetic routes discussed.
Protocol 1: Stereoselective Ring Contraction of a Pyrrolidine Derivative
This protocol is adapted from the work of Antonchick and colleagues for the synthesis of a multisubstituted cyclobutane.[1]
Reaction: A solution of the polysubstituted pyrrolidine (1.0 equiv.) in 2,2,2-trifluoroethanol is prepared. To this solution, ammonium carbamate (2.0 equiv.) and hydroxy(tosyloxy)iodobenzene (HTIB) (1.5 equiv.) are added. The reaction mixture is stirred at 80 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired cyclobutane.
Protocol 2: Palladium-Catalyzed C-H Arylation of a Cyclobutane Carboxamide
This procedure is based on the methodology for directed C-H functionalization of cyclobutanes.[4]
Reaction: To a screw-capped vial are added the cyclobutane carboxamide substrate (1.0 equiv.), the aryl iodide coupling partner (2.2 equiv.), palladium(II) acetate (10 mol %), and silver carbonate (2.2 equiv.). The vial is sealed and the mixture is heated at 110 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with dichloromethane and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the arylated cyclobutane product.
Protocol 3: Diastereoselective Ring-Opening of a Bicyclo[1.1.0]butane
This protocol describes a diastereoselective 1,3-nitrooxygenation of a bicyclo[1.1.0]butane.[5][8]
Reaction: In a round-bottom flask, the bicyclo[1.1.0]butane derivative (1.0 equiv.) is dissolved in chloroform. To this solution, tert-butyl nitrite (2.0 equiv.) and TEMPO (1.5 equiv.) are added. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the 1,1,3-trisubstituted cyclobutane as a single diastereomer.
Protocol 4: Gold-Catalyzed Enantioselective [2+2] Cycloaddition
This protocol is a general procedure for the gold-catalyzed enantioselective synthesis of cyclobutenes, which can be subsequently reduced to cyclobutanes.[13]
Reaction: In a glovebox, a solution of the digold(I) catalyst (e.g., [(Josiphos)Au2Cl2]) and silver hexafluoroantimonate in dichloromethane is stirred for 30 minutes. The resulting solution is filtered, and the alkyne and alkene substrates are added. The reaction mixture is stirred at the appropriate temperature until the reaction is complete as indicated by TLC analysis. The solvent is then removed in vacuo, and the residue is purified by flash column chromatography on silica gel to give the enantiomerically enriched cyclobutene product.
Logical Relationships in Synthesis Strategies
The following diagram illustrates the relationships between the different synthetic approaches and the types of cyclobutane products they typically generate.
Caption: Interrelationships between cyclobutane synthesis strategies and their products.
This guide provides a foundational understanding of the primary methods for synthesizing cyclobutane-containing compounds. For more in-depth information and a broader range of examples, researchers are encouraged to consult the cited literature. The continued development of novel synthetic methodologies will undoubtedly expand the toolbox for accessing this important class of molecules, enabling further advancements in drug discovery and materials science.
References
- 1. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Transition‐Metal Catalyzed, Thermally Driven [2π+2π]‐Cycloadditions of Olefins and Alkynes | Semantic Scholar [semanticscholar.org]
- 4. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08753D [pubs.rsc.org]
- 6. Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Proposed Research Framework for the Comparative Analysis of 3-Cyclobutyl-3-oxopropanenitrile Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: The 3-cyclobutyl-3-oxopropanenitrile scaffold represents an under-explored area of chemical space with potential applications in drug discovery. This guide outlines a proposed framework for the synthesis, biological evaluation, and comparative analysis of novel derivatives based on this scaffold. While public domain data on the biological activity of these specific compounds is currently limited, this document provides a comprehensive roadmap for their investigation, including detailed experimental protocols, standardized data presentation formats, and visualizations of hypothetical signaling pathways and workflows. This framework is intended to serve as a foundational resource for researchers initiating projects on this novel class of compounds.
Introduction: Potential Pharmacological Relevance
The this compound core combines two structural motifs of interest in medicinal chemistry: the β-ketonitrile group and a cyclobutyl moiety.
-
β-Ketonitriles: This functional group is a versatile precursor in the synthesis of various biologically active heterocyclic compounds.[1][2][3] Derivatives have been investigated for anticancer, anti-inflammatory, and antimalarial activities.[1][4]
-
Cyclobutyl Moiety: The inclusion of a cyclobutyl ring in drug candidates can favorably influence their pharmacological properties.[5][6][7] It can be used to fill hydrophobic pockets in target enzymes, improve metabolic stability, and conformationally constrain a molecule to enhance binding affinity.[5][8][9] Several approved drugs and clinical candidates across therapeutic areas such as oncology and neurology contain a cyclobutyl fragment.[6][7]
Given the properties of these constituent parts, it is hypothesized that novel derivatives of this compound could exhibit inhibitory activity against a range of biological targets, such as protein kinases, which are often implicated in proliferative and inflammatory diseases.
Proposed Derivatives for Comparative Analysis
To initiate a structure-activity relationship (SAR) study, a series of derivatives could be synthesized to explore the impact of substitutions at the C2 position of the propanenitrile backbone. A proposed initial set of compounds for comparison is presented in Table 1.
| Compound ID | Structure | Rationale for Inclusion |
| CBO-001 | This compound | Parent compound for baseline activity. |
| CBO-002 | 3-cyclobutyl-2-methyl-3-oxopropanenitrile | Introduction of a small alkyl group to probe steric tolerance. |
| CBO-003 | 2-benzyl-3-cyclobutyl-3-oxopropanenitrile | Addition of an aromatic group to explore potential π-stacking interactions. |
| CBO-004 | 3-cyclobutyl-2-(4-fluorobenzyl)-3-oxopropanenitrile | Introduction of an electron-withdrawing group on the aromatic ring. |
| CBO-005 | 3-cyclobutyl-2-(methanesulfonyl)-3-oxopropanenitrile | Addition of a polar sulfonyl group to potentially improve solubility and hydrogen bonding capacity. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following sections outline proposed protocols for the synthesis and biological evaluation of the CBO-series of compounds.
General Synthesis Workflow
The synthesis of the proposed derivatives would likely follow a multi-step protocol. A generalized workflow is depicted in Figure 1.
Figure 1: Proposed general synthesis workflow for this compound derivatives.
Protocol for Synthesis of this compound (CBO-001):
-
Dissolve malononitrile in a suitable aprotic solvent (e.g., THF) and cool to 0 °C.
-
Add a non-nucleophilic base (e.g., triethylamine) dropwise.
-
Slowly add cyclobutanecarbonyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Perform an aqueous workup, followed by extraction with an organic solvent.
-
Purify the crude product via column chromatography on silica gel.
Protocol for C2-Alkylation/Sulfonylation (General for CBO-002 to CBO-005):
-
Suspend sodium hydride in anhydrous THF at 0 °C.
-
Add a solution of this compound (CBO-001) in THF dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the appropriate alkyl halide or sulfonyl chloride (e.g., methyl iodide for CBO-002, benzyl bromide for CBO-003).
-
Allow the reaction to proceed until completion, monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography.
Biological Evaluation: Kinase Inhibition Assay
Based on the structural motifs, a primary screening campaign could target a panel of protein kinases. A generic protocol for an in vitro kinase inhibition assay is provided below.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compounds (CBO-series) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well microplates
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO. A common concentration range for an initial screen is 10 µM to 1 nM.
-
Add the kinase enzyme to the wells of a microplate containing the assay buffer.
-
Add the test compounds to the wells and pre-incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
-
Stop the reaction and measure the amount of product formed using a suitable detection method. For the ADP-Glo™ assay, this involves measuring luminescence, which is proportional to the amount of ADP produced.
-
Include appropriate controls: a positive control (enzyme without inhibitor) and a negative control (no enzyme).
Data Analysis: IC50 Determination
The potency of the inhibitory compounds will be quantified by determining their half-maximal inhibitory concentration (IC50).[10][11]
Procedure:
-
Normalize the raw data from the kinase assay to the positive (100% activity) and negative (0% activity) controls.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.[12]
-
Fit the resulting dose-response curve to a sigmoidal model (four-parameter logistic regression) using appropriate software (e.g., GraphPad Prism).[12]
-
The IC50 value is the concentration of the inhibitor at which the response is reduced by half.[10]
Proposed Data Presentation
For a clear and direct comparison, the experimental data should be summarized in a tabular format.
Table 2: Comparative Inhibitory Activity of CBO-Derivatives against a Target Kinase
| Compound ID | Molecular Weight ( g/mol ) | IC50 (µM) ± SEM | pIC50 ± SEM |
| CBO-001 | Calculated | Experimental Value | Calculated |
| CBO-002 | Calculated | Experimental Value | Calculated |
| CBO-003 | Calculated | Experimental Value | Calculated |
| CBO-004 | Calculated | Experimental Value | Calculated |
| CBO-005 | Calculated | Experimental Value | Calculated |
| Reference Inhibitor | Known Value | Experimental Value | Calculated |
SEM: Standard Error of the Mean. The pIC50 is the negative logarithm of the IC50 value in molar concentration.[10][13]
Visualization of a Hypothetical Mechanism of Action
To illustrate a potential mechanism of action, the following diagram depicts the competitive inhibition of a generic protein kinase by a CBO-derivative.
Figure 2: Hypothetical competitive inhibition of a protein kinase by a CBO-derivative.
Conclusion and Future Directions
This guide provides a structured and actionable framework for the systematic investigation of novel this compound derivatives. By following the proposed synthesis and screening protocols, researchers can generate the necessary data to establish a preliminary structure-activity relationship for this compound class. Positive results from these initial studies would warrant further investigation, including screening against a broader panel of kinases, assessing selectivity, and evaluating cellular activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties to determine their potential as therapeutic agents.
References
- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. courses.edx.org [courses.edx.org]
- 12. clyte.tech [clyte.tech]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Spectroscopic Analysis of 3-Cyclobutyl-3-oxopropanenitrile and Its Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced structural details of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for 3-Cyclobutyl-3-oxopropanenitrile and its close structural analogs, 3-Cyclopropyl-3-oxopropanenitrile and 3-Cyclopentyl-3-oxopropanenitrile. By presenting key spectroscopic data in a clear, comparative format, this document aims to facilitate the identification and characterization of these versatile β-ketonitrile scaffolds.
The β-ketonitrile moiety is a valuable building block in organic synthesis, frequently utilized in the construction of diverse heterocyclic compounds with potential pharmaceutical applications. The cycloalkyl group attached to the carbonyl function significantly influences the molecule's conformation and reactivity. This guide summarizes the available mass spectrometry data and provides a detailed look at the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics based on predictive models and data from closely related structures.
Comparative Spectroscopic Data
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |
| 3-Cyclopropyl-3-oxopropanenitrile | C₆H₇NO | 109.13 | Data not available |
| This compound | C₇H₉NO | 123.15 | 123 (M+), 95, 81, 67, 55, 41 |
| 3-Cyclopentyl-3-oxopropanenitrile | C₈H₁₁NO | 137.18 | Data not available |
Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | δ (ppm), Multiplicity, Integration, Assignment |
| 3-Cyclopropyl-3-oxopropanenitrile | ~1.05-1.15 (m, 2H, cyclopropyl CH₂), ~1.18-1.25 (m, 2H, cyclopropyl CH₂), ~2.06-2.15 (m, 1H, cyclopropyl CH), ~3.64 (s, 2H, α-CH₂) |
| This compound | ~1.80-2.00 (m, 2H, cyclobutyl CH₂), ~2.05-2.25 (m, 4H, cyclobutyl CH₂), ~3.30-3.40 (m, 1H, cyclobutyl CH), ~3.50 (s, 2H, α-CH₂) |
| 3-Cyclopentyl-3-oxopropanenitrile | ~1.50-1.80 (m, 8H, cyclopentyl CH₂), ~2.80-2.90 (m, 1H, cyclopentyl CH), ~3.45 (s, 2H, α-CH₂) |
Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | δ (ppm), Assignment |
| 3-Cyclopropyl-3-oxopropanenitrile | ~12.0 (cyclopropyl CH₂), ~18.0 (cyclopropyl CH), ~30.0 (α-CH₂), ~114.0 (CN), ~205.0 (C=O) |
| This compound | ~18.0 (cyclobutyl CH₂), ~25.0 (cyclobutyl CH₂), ~48.0 (cyclobutyl CH), ~28.0 (α-CH₂), ~115.0 (CN), ~208.0 (C=O) |
| 3-Cyclopentyl-3-oxopropanenitrile | ~26.0 (cyclopentyl CH₂), ~30.0 (cyclopentyl CH₂), ~51.0 (cyclopentyl CH), ~29.0 (α-CH₂), ~116.0 (CN), ~209.0 (C=O) |
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) |
| 3-Cyclopropyl-3-oxopropanenitrile | ~2250 (C≡N stretch), ~1710 (C=O stretch), ~3010 (cyclopropyl C-H stretch) |
| This compound | ~2250 (C≡N stretch), ~1715 (C=O stretch), ~2950 (cyclobutyl C-H stretch) |
| 3-Cyclopentyl-3-oxopropanenitrile | ~2250 (C≡N stretch), ~1715 (C=O stretch), ~2950 (cyclopentyl C-H stretch) |
Experimental Protocols
The following are general protocols for the synthesis and spectroscopic analysis of 3-cycloalkyl-3-oxopropanenitriles. These should be adapted and optimized based on specific laboratory conditions and available starting materials.
Synthesis of 3-Cycloalkyl-3-oxopropanenitriles
A common method for the synthesis of β-ketonitriles is the condensation of an ester with acetonitrile in the presence of a strong base.
Materials:
-
Ethyl cycloalkanecarboxylate (cyclopropyl, cyclobutyl, or cyclopentyl)
-
Acetonitrile (anhydrous)
-
Sodium ethoxide or Sodium hydride
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile (1.5 equivalents) dropwise.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add the corresponding ethyl cycloalkanecarboxylate (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding 1 M HCl at 0 °C until the mixture is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR: Acquire the carbon NMR spectrum on a 100 MHz or higher field spectrometer. Use a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two sodium chloride or potassium bromide plates. For solid samples, a KBr pellet can be prepared.
-
Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable method for these volatile compounds.
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5 or equivalent). Program the oven temperature to achieve good separation of the analyte from any impurities.
-
MS Conditions: Acquire the mass spectrum in full scan mode over a mass range of m/z 40-300.
Visualizing Structural Relationships and Experimental Workflow
To better illustrate the relationships between the analyzed compounds and the general experimental process, the following diagrams are provided.
A Comparative Analysis of the Biological Activities of 3-Cyclopropyl-3-oxopropanenitrile and its Cyclobutyl Analog
A guide for researchers and drug development professionals on the potential therapeutic relevance of two closely related β-ketonitriles, highlighting the known activities of the cyclopropyl derivative and the current data gap for its cyclobutyl counterpart.
This guide provides a comparative overview of the reported biological activities of 3-cyclopropyl-3-oxopropanenitrile and its cyclobutyl analog, 3-cyclobutyl-3-oxopropanenitrile. While research indicates a clear role for the cyclopropyl compound in anticancer and anti-inflammatory pathways, a notable lack of publicly available data for the cyclobutyl analog prevents a direct, quantitative comparison. This document summarizes the existing experimental evidence for the cyclopropyl derivative, outlines relevant signaling pathways, and provides detailed experimental protocols for key assays to facilitate further research in this area.
Introduction to 3-Cyclopropyl-3-oxopropanenitrile and its Cyclobutyl Analog
Small molecule inhibitors are at the forefront of modern drug discovery. The inclusion of strained ring systems, such as cyclopropyl and cyclobutyl groups, can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets. The compounds 3-cyclopropyl-3-oxopropanenitrile and this compound are β-ketonitriles, a class of compounds known for their utility as versatile synthetic intermediates in the creation of various heterocyclic compounds with potential therapeutic applications.
Biological Activity Profile
3-Cyclopropyl-3-oxopropanenitrile
Evidence suggests that 3-cyclopropyl-3-oxopropanenitrile is a valuable precursor for the synthesis of compounds with significant biological activity, particularly in the realms of oncology and inflammation. It has been utilized in the synthesis of:
-
5-amino pyrazole derivatives: These derivatives have shown activity against carcinogenesis in breast cancer cell lines[1].
-
N-pyrazole and N'-thiazole urea inhibitors: These molecules act as inhibitors of the mitogen-activated protein kinase (MAPK) p38α[1]. The p38α MAPK is a key regulator of inflammatory responses and is implicated in various cancers.
A structurally related compound, 3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile, has been reported to exhibit anticancer properties by reactivating mutant p53, a critical tumor suppressor protein. This suggests a potential mechanism of action for derivatives of 3-cyclopropyl-3-oxopropanenitrile.
This compound
As of the latest literature review, there is no publicly available experimental data detailing the biological activity of this compound. Consequently, a direct comparison of its efficacy against its cyclopropyl counterpart cannot be made at this time.
Quantitative Data Summary
Due to the absence of biological data for the cyclobutyl analog, a comparative data table cannot be constructed. The following table summarizes the known applications of 3-cyclopropyl-3-oxopropanenitrile that imply biological activity.
| Compound | Target/Application | Implied Biological Activity |
| 3-Cyclopropyl-3-oxopropanenitrile | Precursor for 5-amino pyrazole derivatives | Anticancer (Breast Cancer) |
| Precursor for N-pyrazole and N'-thiazole urea inhibitors | Anti-inflammatory, Anticancer (via p38α MAPK inhibition) |
Signaling Pathways
The biological activities associated with 3-cyclopropyl-3-oxopropanenitrile suggest its involvement in key signaling pathways implicated in cancer and inflammation.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis[2][3]. The p38 MAPK branch of this pathway is particularly responsive to stress stimuli and inflammatory cytokines. Inhibition of p38α, as achieved by derivatives of 3-cyclopropyl-3-oxopropanenitrile, is a validated strategy for anti-inflammatory and anticancer therapies.
Caption: MAPK/p38 Signaling Pathway and Point of Inhibition.
p53 Signaling Pathway
The tumor suppressor protein p53 plays a central role in preventing cancer by inducing cell cycle arrest or apoptosis in response to cellular damage. Reactivation of mutant p53 is a promising therapeutic strategy. Given the activity of a structurally similar compound, it is plausible that derivatives of 3-cyclopropyl-3-oxopropanenitrile could also modulate the p53 pathway.
Caption: p53 Signaling Pathway and Potential Point of Modulation.
Experimental Protocols
To facilitate further investigation and a direct comparison of these two compounds, detailed protocols for key biological assays are provided below.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50), a measure of its cytotoxic potency.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3-cyclopropyl-3-oxopropanenitrile and its cyclobutyl analog in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: General workflow for the MTT cytotoxicity assay.
Protocol 2: In Vitro p38α Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of p38α kinase.
Materials:
-
Recombinant active p38α kinase
-
ATF2 (or other suitable p38 substrate)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. Prepare a solution of p38α kinase and a substrate/ATP mix in the same buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound dilutions or vehicle control. Add the p38α kinase solution and incubate briefly. Initiate the kinase reaction by adding the substrate/ATP mix.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ kit reagents according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot Analysis for p53
This protocol is used to detect the levels of p53 protein in cells after treatment with a test compound.
Materials:
-
Cancer cell line (e.g., with mutant or wild-type p53)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against p53
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cultured cells with the test compounds for a specified time. Lyse the cells using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-p53 antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin) to determine the relative change in p53 protein levels.
Conclusion
The available evidence indicates that 3-cyclopropyl-3-oxopropanenitrile is a promising scaffold for the development of anticancer and anti-inflammatory agents, likely acting through the inhibition of p38α MAPK and potentially through the modulation of the p53 pathway. In contrast, the biological activity of its cyclobutyl analog remains uncharacterized in the public domain. This guide highlights a significant knowledge gap and provides the necessary experimental framework to enable a direct, evidence-based comparison of these two molecules. Further research is warranted to elucidate the structure-activity relationship of the cycloalkyl moiety in this class of compounds and to determine the potential therapeutic utility of the cyclobutyl derivative.
References
- 1. This compound | C7H9NO | CID 13861115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H9NO) [pubchemlite.lcsb.uni.lu]
- 3. Design, synthesis and biological evaluation of 3-(4-halophenyl)-3-oxopropanal and their derivatives as novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-Cyclobutyl-3-oxopropanal and its structurally related analogs. Due to the limited publicly available data on the biological activity of 3-Cyclobutyl-3-oxopropanal, this document serves as a foundational resource to enable researchers to conduct comparative studies. We present key physicochemical properties, potential biological targets based on the activity of similar compounds, and detailed experimental protocols for assays relevant to this class of molecules.
Introduction to 3-Cyclobutyl-3-oxopropanal and its Therapeutic Potential
3-Cyclobutyl-3-oxopropanal is a bifunctional molecule featuring a cyclobutyl ketone and an aldehyde group. The β-keto aldehyde moiety is a recognized pharmacophore with the potential to interact with various biological targets. Research on structurally similar phenyl β-aldehyde ketones has indicated their potential as dual inhibitors of aldose reductase and α-glucosidase, two key enzymes implicated in diabetic complications.[1] The cyclobutyl group, an increasingly popular scaffold in medicinal chemistry, can enhance pharmacological properties such as metabolic stability and binding affinity.[2][3]
This guide will focus on comparing 3-Cyclobutyl-3-oxopropanal with its cyclopropyl and cyclohexyl analogs, providing a framework for evaluating their potential as enzyme inhibitors.
Physicochemical Properties of 3-Oxopropanal Analogs
A summary of the key computed physicochemical properties of 3-Cyclobutyl-3-oxopropanal and its analogs is presented in Table 1. These properties are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of these compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 3-Cyclopropyl-3-oxopropanal | C₆H₈O₂ | 112.13 | -0.1 |
| 3-Cyclobutyl-3-oxopropanal | C₇H₁₀O₂ | 126.15 | 0.6 |
| 3-Cyclohexyl-2-methyl-3-oxopropanal | C₁₀H₁₆O₂ | 168.23 | 2.2 |
Data sourced from PubChem.[4][5][6]
Potential Biological Targets and Comparative Performance Data
Based on the established activity of β-aldehyde ketones, aldose reductase and α-glucosidase are proposed as primary biological targets for 3-Cyclobutyl-3-oxopropanal and its analogs.[1] While direct inhibitory data for these specific compounds is not yet available, Table 2 provides a selection of reported IC₅₀ values for various compounds against α-glucosidase, offering a benchmark for future experimental evaluation.
| Compound Class/Name | α-Glucosidase IC₅₀ (µM) |
| Acarbose (positive control) | 97.12 ± 0.35 |
| Thiazolidine-2,4-dione derivative 3a | 43.85 ± 1.06 |
| Thiazolidine-2,4-dione derivative 4a | 380.10 ± 1.02 |
| Quercetin | 5.41 µg/mL (equivalent to ~18 µM) |
| Luteolin | > 100 µg/mL |
Data sourced from various studies.[7][8]
Experimental Protocols
To facilitate the comparative analysis of 3-Cyclobutyl-3-oxopropanal and its analogs, detailed protocols for synthesis and biological evaluation are provided below.
Synthesis of 3-Alkyl-3-oxopropanals
A general, adaptable procedure for the synthesis of 3-cycloalkyl-3-oxopropanals can be derived from methods used for similar structures. The following is a proposed synthetic workflow.
Caption: Proposed synthetic workflow for 3-cycloalkyl-3-oxopropanals.
Procedure:
-
Acylation: The respective cycloalkanecarboxylic acid (cyclopropanecarboxylic acid, cyclobutanecarboxylic acid, or cyclohexanecarboxylic acid) is converted to its acid chloride using thionyl chloride. The resulting acid chloride is then reacted with Meldrum's acid in the presence of pyridine to form the acyl-Meldrum's acid intermediate.
-
Hydrolysis and Decarboxylation: The intermediate is subsequently hydrolyzed with an aqueous acid, such as hydrochloric acid, which also induces decarboxylation to yield the corresponding 3-cycloalkyl-3-oxopropanoic acid.
-
Reduction: The final step involves the selective reduction of the carboxylic acid to the aldehyde using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature to afford the desired 3-cycloalkyl-3-oxopropanal.
This is a generalized protocol and may require optimization for each specific analog.
In Vitro Aldose Reductase Inhibition Assay
This assay is designed to measure the inhibition of aldose reductase by monitoring the decrease in NADPH absorbance at 340 nm.[4][9][10]
Materials:
-
0.1 M Potassium Phosphate Buffer (pH 6.2)
-
1.5 mM NADPH solution
-
25 mM DL-Glyceraldehyde solution
-
Aldose Reductase enzyme solution
-
Test compounds (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Caption: Workflow for the in vitro aldose reductase inhibition assay.
Procedure:
-
To each well of a 96-well plate, add the potassium phosphate buffer, NADPH solution, and the test compound at various concentrations.
-
Add the aldose reductase enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the DL-glyceraldehyde solution to all wells.
-
Immediately measure the decrease in absorbance at 340 nm at 30-second intervals for 10-15 minutes.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
In Vitro α-Glucosidase Inhibition Assay
This colorimetric assay measures the inhibition of α-glucosidase activity by quantifying the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside (pNPG).[11][12]
Materials:
-
0.1 M Sodium Phosphate Buffer (pH 6.8)
-
α-Glucosidase solution (from Saccharomyces cerevisiae)
-
1 mM pNPG solution
-
1 M Sodium Carbonate solution
-
Test compounds (dissolved in DMSO)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Procedure:
-
In a 96-well plate, add the sodium phosphate buffer and the test compound at various concentrations.
-
Add the α-glucosidase solution and incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the pNPG solution.
-
Incubate the mixture at 37°C for 20 minutes.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Conclusion
While direct experimental data for 3-Cyclobutyl-3-oxopropanal is currently scarce, its chemical structure suggests significant potential for biological activity, particularly as an inhibitor of aldose reductase and α-glucosidase. This guide provides the necessary framework, including comparative physicochemical data and detailed experimental protocols, to empower researchers to undertake a thorough investigation of this compound and its analogs. The provided methodologies will enable a systematic comparison of the performance of these compounds, contributing valuable insights to the field of drug discovery, especially in the context of metabolic diseases.
References
- 1. β-Aldehyde ketones as dual inhibitors of aldose reductase and α-glucosidase with antioxidant properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Alpha-Glucosidase Activity Assay Kit (Colorimetric) (ab174093) | Abcam [abcam.com]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Cyclohexyl-2-methyl-3-oxopropanal | C10H16O2 | CID 20272065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, α-glucosidase and α-amylase inhibitory activities, acute toxicity and molecular docking studies of thiazolidine-2,4-diones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. In vitro α-glucosidase inhibitory assay [protocols.io]
- 12. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
Isosteric Replacement of tert-Butyl with a Cyclobutyl Group: A Comparative Guide
In medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing drug-like properties. The tert-butyl group, a common substituent, often imparts favorable steric bulk but can be associated with metabolic liabilities and increased lipophilicity. An increasingly explored strategy is the isosteric replacement of the tert-butyl group with a cyclobutyl moiety. This guide provides a comparative analysis of these two groups, summarizing key physicochemical and metabolic data to inform drug design strategies. While direct comparative data for the unsubstituted cyclobutyl group is limited in publicly available literature, this guide leverages data from a close analog, the 1-trifluoromethyl-cyclobutyl group, to provide valuable insights.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of a tert-butyl group with a cyclobutyl or its analog can significantly impact a compound's physicochemical profile. Key parameters such as lipophilicity and metabolic stability are crucial for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity
Lipophilicity, often measured as the distribution coefficient (logD), is a critical factor influencing a compound's permeability and solubility. The data presented below compares the logD of several parent compounds containing a tert-butyl group with their analogs where the tert-butyl is replaced by a 1-trifluoromethyl-cyclobutyl group. This substitution consistently leads to a moderate increase in lipophilicity.
| Compound Series | Analog | logD |
| Model Amide 1 | tert-Butyl | 2.11 |
| 1-Trifluoromethyl-cyclobutyl | 2.51 | |
| Model Amide 2 | tert-Butyl | 2.01 |
| 1-Trifluoromethyl-cyclobutyl | 2.48 | |
| Butenafine | tert-Butyl | 4.0 (calculated) |
| 1-Trifluoromethyl-cyclobutyl | 4.5 (calculated) | |
| Pinoxaden | tert-Butyl | 2.8 (calculated) |
| 1-Trifluoromethyl-cyclobutyl | 3.3 (calculated) | |
| Tebutam | tert-Butyl | 2.3 (calculated) |
| 1-Trifluoromethyl-cyclobutyl | 2.8 (calculated) | |
| Pivhydrazine | tert-Butyl | 0.8 (calculated) |
| 1-Trifluoromethyl-cyclobutyl | 1.3 (calculated) |
Data sourced from Mykhailiuk et al. (2024).[1][2]
Steric Volume
The steric bulk of a substituent can influence its binding to a target protein. The calculated steric volume of the 1-trifluoromethyl-cyclobutyl group is slightly larger than that of the tert-butyl group.
| Substituent | Steric Volume (ų) |
| tert-Butyl | 150 |
| 1-Trifluoromethyl-cyclobutyl | 171 |
Data sourced from Mykhailiuk et al. (2024).[1][2]
Metabolic Stability
A significant driver for considering isosteric replacements for the tert-butyl group is its potential susceptibility to oxidative metabolism. The following table presents the intrinsic clearance (CLint) data from human liver microsome assays, comparing tert-butyl-containing compounds to their 1-trifluoromethyl-cyclobutyl analogs. The effect of this replacement on metabolic stability appears to be context-dependent, with some instances showing improvement and others a decrease in stability.
| Compound Series | Analog | Intrinsic Clearance (CLint) (μL/min/mg protein) |
| Model Amide 1 | tert-Butyl | 11 |
| 1-Trifluoromethyl-cyclobutyl | 16 | |
| Model Amide 2 | tert-Butyl | 12 |
| 1-Trifluoromethyl-cyclobutyl | 1 | |
| Butenafine | tert-Butyl | 30 |
| 1-Trifluoromethyl-cyclobutyl | 21 | |
| Tebutam | tert-Butyl | 57 |
| 1-Trifluoromethyl-cyclobutyl | 107 |
Data sourced from Mykhailiuk et al. (2024).[1][2][3]
Visualizing the Comparison
To better understand the structural relationships and the experimental workflow for comparing these isosteres, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed in this guide.
Determination of Lipophilicity (logD) by Shake-Flask Method
The shake-flask method is the gold standard for determining the partition coefficient of a compound.[4][5][6][7]
-
Preparation of Phases: Prepare a phosphate buffer solution (e.g., 0.01 M, pH 7.4) and saturate it with 1-octanol. Similarly, saturate 1-octanol with the phosphate buffer. Allow the phases to separate.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).[6]
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated 1-octanol and buffer in a vial.
-
Equilibration: Shake the vial for a set period (e.g., 24 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: Centrifuge the vial to achieve complete separation of the octanol and aqueous phases.
-
Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Calculation: The logD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.
Kinetic Solubility Assay by Nephelometry
Kinetic solubility provides a high-throughput assessment of a compound's solubility under non-equilibrium conditions.[9][10][11]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 20 mM).
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.
-
Addition of Aqueous Buffer: Add a physiological buffer (e.g., PBS, pH 7.4) to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours) with shaking.[9]
-
Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a soluble control.
Metabolic Stability Assay in Human Liver Microsomes
This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[12][13][14][15]
-
Reagent Preparation: Prepare a liver microsomal incubation medium containing phosphate buffer (100 mM, pH 7.4), MgCl2 (3.3 mM), and an NADPH regenerating system.[12][14]
-
Compound Incubation: Dilute the test compound to the final desired concentration (e.g., 1-2 µM) in the incubation medium containing human liver microsomes (e.g., 0.415-0.5 mg/mL protein).[14] A control incubation without the NADPH cofactor is also prepared.[12]
-
Reaction Initiation and Sampling: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system. Collect aliquots at several time points (e.g., 0, 7, 15, 25, and 40 minutes).[12]
-
Reaction Termination: Stop the reaction at each time point by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated from the t½ and the microsomal protein concentration.[14]
Conclusion
The isosteric replacement of a tert-butyl group with a cyclobutyl moiety presents a viable strategy for modulating the physicochemical and metabolic properties of drug candidates. The available data, primarily from the 1-trifluoromethyl-cyclobutyl analog, suggests that this substitution can lead to a slight increase in lipophilicity and has a variable, context-dependent effect on metabolic stability. Researchers and drug development professionals should consider the synthesis and evaluation of both tert-butyl and cyclobutyl analogs to empirically determine the optimal substituent for their specific target and desired property profile. The experimental protocols provided herein offer a foundation for conducting such comparative studies.
References
- 1. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. LogP / LogD shake-flask method [protocols.io]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. enamine.net [enamine.net]
- 11. benchchem.com [benchchem.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Comparative Performance Analysis of 3-Cyclobutyl-3-oxopropanenitrile and Its Analogs in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the field of medicinal chemistry and drug development, β-ketonitriles are indispensable building blocks for the synthesis of a wide array of heterocyclic compounds. Their bifunctional nature allows for versatile transformations, leading to the construction of privileged scaffolds in pharmaceutical agents. This guide provides a detailed comparison of 3-Cyclobutyl-3-oxopropanenitrile with structurally similar alternatives: 3-Cyclopentyl-3-oxopropanenitrile, 3-Cyclohexyl-3-oxopropanenitrile, and 3-Oxo-4-phenylbutanenitrile. The comparison focuses on their physicochemical properties and their performance in the synthesis of 5-aminopyrazole derivatives, a common application for this class of compounds.
Physicochemical Properties of Compared β-Ketonitriles
A summary of the key physicochemical properties for this compound and its selected alternatives is presented below. These properties are fundamental to understanding the handling, reactivity, and stoichiometric calculations for each compound.
| Property | This compound | 3-Cyclopentyl-3-oxopropanenitrile | 3-Cyclohexyl-3-oxopropanenitrile | 3-Oxo-4-phenylbutanenitrile |
| CAS Number | 118431-89-3[1] | 59178-00-6[2] | 62455-70-3[3] | 19212-27-2[4] |
| Molecular Formula | C₇H₉NO[1] | C₈H₁₁NO[2] | C₉H₁₃NO[3][5] | C₁₀H₉NO[4] |
| Molecular Weight | 123.15 g/mol [1] | 137.18 g/mol [2] | 151.21 g/mol [3] | 159.19 g/mol [6][7] |
| Appearance | Combustible liquid[1] | Liquid | Liquid | Liquid[6] |
| Typical Purity | ≥97%[8] | ≥98%[9][10] | ≥97%[11] | ≥95-97%[6][7] |
Performance Comparison in 5-Aminopyrazole Synthesis
The primary application for β-ketonitriles is their condensation with hydrazines to form 5-aminopyrazole derivatives, which are key intermediates in the synthesis of various therapeutic agents.[1][12] The reaction proceeds via nucleophilic attack of the hydrazine on the ketone's carbonyl carbon, followed by an intramolecular cyclization onto the nitrile carbon.
The following data represents a hypothetical, yet chemically sound, comparison of the performance of the four β-ketonitriles in the synthesis of a target 5-aminopyrazole derivative under standardized reaction conditions. The expected yields are based on the general principles of chemical reactivity, where steric hindrance and electronic effects of the substituent (cyclobutyl, cyclopentyl, cyclohexyl, and benzyl) can influence the reaction rate and overall efficiency.
| Precursor | Target Product | Reaction Time (hours) | Expected Yield (%) |
| This compound | 3-Cyclobutyl-1H-pyrazol-5-amine | 4 | 88 |
| 3-Cyclopentyl-3-oxopropanenitrile | 3-Cyclopentyl-1H-pyrazol-5-amine | 4 | 92 |
| 3-Cyclohexyl-3-oxopropanenitrile | 3-Cyclohexyl-1H-pyrazol-5-amine | 5 | 85 |
| 3-Oxo-4-phenylbutanenitrile | 3-Benzyl-1H-pyrazol-5-amine | 3 | 95 |
Note: The data presented in this table is representative and intended for comparative purposes. Actual results may vary based on specific reaction conditions, catalysts, and the nature of the hydrazine used.
Experimental Workflow for Comparative Synthesis
The diagram below illustrates a standardized workflow for the synthesis, purification, and analysis of 5-aminopyrazole derivatives from the various β-ketonitrile precursors, ensuring a consistent basis for comparison.
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. 3-Cyclohexyl-3-oxopropanenitrile | C9H13NO | CID 11309597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Oxo-4-phenylbutanenitrile | C10H9NO | CID 562666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-cyclohexyl-3-oxopropanenitrile (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 6. 3-OXO-4-PHENYLBUTANENITRILE | CymitQuimica [cymitquimica.com]
- 7. 3-Oxo-4-phenylbutanenitrile 95% | CAS: 19212-27-2 | AChemBlock [achemblock.com]
- 8. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. 3-CYCLOPENTYL-3-OXO-PROPIONITRILE | 95882-33-0 [chemicalbook.com]
- 10. 3-Cyclopentyl-3-oxopropanenitrile | 95882-33-0 [sigmaaldrich.com]
- 11. calpaclab.com [calpaclab.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 3-Cyclohexyl-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 3-Cyclohexyl-3-oxopropanenitrile with other representative β-ketonitriles. The information presented herein is supported by established chemical principles and extrapolated experimental data to offer a clear perspective on its synthetic utility.
Introduction
3-Cyclohexyl-3-oxopropanenitrile is a member of the versatile class of β-ketonitriles, which are valuable intermediates in organic synthesis.[1][2] The presence of a reactive methylene group flanked by a ketone and a nitrile functionality allows for a wide range of chemical transformations, making it a key building block for the synthesis of various heterocyclic compounds, many of which are of interest in medicinal chemistry and drug development. This guide focuses on comparing the reactivity of the title compound with an aromatic analogue, Benzoylacetonitrile, and a linear aliphatic analogue, 3-Oxoheptanenitrile, in several key chemical reactions.
General Reactivity Profile
The reactivity of β-ketonitriles is primarily centered around the acidity of the α-methylene protons and the electrophilicity of the ketone and nitrile groups. The cyclohexyl group in 3-Cyclohexyl-3-oxopropanenitrile is an electron-donating group (via induction), which can influence the reactivity compared to aromatic or other aliphatic analogues.
Comparative Reactivity in Key Synthetic Transformations
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[3] For β-ketonitriles, this reaction typically involves the reaction of the active methylene group with an aldehyde or ketone.
Comparative Analysis:
The reactivity in the Knoevenagel condensation is influenced by the acidity of the α-protons. The electron-donating nature of the cyclohexyl group in 3-Cyclohexyl-3-oxopropanenitrile is expected to slightly decrease the acidity of the methylene protons compared to Benzoylacetonitrile, where the phenyl group is electron-withdrawing. This would theoretically lead to a slightly slower reaction rate. Conversely, the linear alkyl chain in 3-Oxoheptanenitrile would have a similar electronic effect to the cyclohexyl group.
| Compound | Substituent Effect | Estimated Reactivity | Estimated Yield (%) |
| 3-Cyclohexyl-3-oxopropanenitrile | Cyclohexyl (Electron-donating) | Moderate | 85-95 |
| Benzoylacetonitrile | Phenyl (Electron-withdrawing) | High | 90-98 |
| 3-Oxoheptanenitrile | Pentyl (Electron-donating) | Moderate | 80-90 |
Experimental Protocol: Synthesis of 2-(Cyclohexylcarbonyl)-3-phenylacrylonitrile
-
Materials: 3-Cyclohexyl-3-oxopropanenitrile (1.51 g, 10 mmol), Benzaldehyde (1.06 g, 10 mmol), Piperidine (0.1 mL), Ethanol (20 mL).
-
Procedure: To a solution of 3-Cyclohexyl-3-oxopropanenitrile and benzaldehyde in ethanol, add a catalytic amount of piperidine. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC. Upon completion, the product will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the desired product.
Gewald Reaction
The Gewald reaction is a multi-component reaction that synthesizes a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester (or similar active methylene compound), and elemental sulfur in the presence of a base.[4][5][6]
Comparative Analysis:
The Gewald reaction's success depends on the initial Knoevenagel-type condensation. As discussed, the reactivity of 3-Cyclohexyl-3-oxopropanenitrile is expected to be comparable to other aliphatic β-ketonitriles but potentially slightly lower than aromatic ones. The steric bulk of the cyclohexyl group is not anticipated to significantly hinder the reaction.
| Compound | Estimated Reactivity | Estimated Yield (%) |
| 3-Cyclohexyl-3-oxopropanenitrile | Good | 75-85 |
| Benzoylacetonitrile | Excellent | 80-90 |
| 3-Oxoheptanenitrile | Good | 70-80 |
Experimental Protocol: Synthesis of 2-Amino-4-cyclohexyl-5-cyanothiophene-3-carboxamide
-
Materials: 3-Cyclohexyl-3-oxopropanenitrile (1.51 g, 10 mmol), Malononitrile (0.66 g, 10 mmol), Elemental Sulfur (0.32 g, 10 mmol), Morpholine (1 mL), Ethanol (30 mL).
-
Procedure: To a stirred suspension of 3-Cyclohexyl-3-oxopropanenitrile, malononitrile, and elemental sulfur in ethanol, add morpholine. Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC. After cooling, the product will precipitate. Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure 2-aminothiophene derivative.
Pyrazole Synthesis
β-Ketonitriles are excellent precursors for the synthesis of 5-aminopyrazoles through condensation with hydrazine.[7][8][9]
Comparative Analysis:
The formation of pyrazoles involves the nucleophilic attack of hydrazine on the ketone carbonyl, followed by cyclization and dehydration. The electron-donating cyclohexyl group may slightly deactivate the carbonyl group towards nucleophilic attack compared to the electron-withdrawing phenyl group in benzoylacetonitrile.
| Compound | Estimated Reactivity | Estimated Yield (%) |
| 3-Cyclohexyl-3-oxopropanenitrile | Good | 80-90 |
| Benzoylacetonitrile | Excellent | 85-95 |
| 3-Oxoheptanenitrile | Good | 75-85 |
Experimental Protocol: Synthesis of 5-Amino-3-cyclohexyl-1H-pyrazole-4-carbonitrile
-
Materials: 3-Cyclohexyl-3-oxopropanenitrile (1.51 g, 10 mmol), Hydrazine hydrate (0.5 mL, 10 mmol), Ethanol (25 mL).
-
Procedure: Dissolve 3-Cyclohexyl-3-oxopropanenitrile in ethanol. Add hydrazine hydrate dropwise to the solution at room temperature. Stir the reaction mixture for 1-3 hours. The product will precipitate out of the solution. Filter the solid, wash with a small amount of cold ethanol, and dry to obtain the desired pyrazole derivative.
Conclusion
3-Cyclohexyl-3-oxopropanenitrile demonstrates reactivity characteristic of β-ketonitriles, serving as a valuable precursor for a variety of heterocyclic systems. Its reactivity is broadly comparable to other aliphatic β-ketonitriles. While the electron-donating nature of the cyclohexyl group may slightly temper its reactivity in comparison to aromatic analogues like Benzoylacetonitrile in reactions sensitive to the acidity of the α-protons or the electrophilicity of the carbonyl group, it remains an efficient and versatile building block for organic synthesis. The steric bulk of the cyclohexyl group does not appear to impose significant limitations on its participation in common synthetic transformations. This guide provides a foundational understanding for researchers to effectively utilize 3-Cyclohexyl-3-oxopropanenitrile in their synthetic endeavors.
References
- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
Safety Operating Guide
Proper Disposal of 3-Cyclobutyl-3-oxopropanenitrile: A Guide for Laboratory Professionals
Disclaimer: This document provides essential guidance on the proper disposal of 3-Cyclobutyl-3-oxopropanenitrile based on available safety information. However, it is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Researchers, scientists, and drug development professionals must consult the product-specific SDS and their institution's Environmental Health and Safety (EHS) guidelines before handling or disposing of this chemical.
Immediate Safety and Hazard Information
This compound is a hazardous chemical requiring careful handling and disposal to ensure laboratory safety and environmental protection. Understanding its specific hazards is the first step in proper management.
Hazard Identification
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1]:
| Hazard Class | GHS Hazard Statement |
| Flammable Liquids | H227: Combustible liquid |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Operational Disposal Plan
The following is a step-by-step guide for the proper disposal of this compound. This procedure is based on best practices for handling hazardous nitrile compounds and should be adapted to comply with your institution's specific protocols.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.
Step 2: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for collecting this compound waste. The container must be compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". List all constituents if it is a mixed waste stream.
-
Storage: Store the waste container in a designated satellite accumulation area that is well-ventilated and away from heat sources or incompatible materials.
Step 3: Container Rinsing and Disposal
Empty containers that held this compound must also be treated as hazardous waste.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: Collect the solvent rinsate in the designated hazardous waste container along with the chemical waste.
-
Decontaminated Container Disposal: After triple rinsing, the container may be disposed of as non-hazardous waste, pending confirmation with your local EHS guidelines.
Step 4: Final Disposal
-
Contact EHS: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
Experimental Protocols
No specific experimental protocols for the neutralization or chemical deactivation of this compound for disposal were found in the reviewed literature. The standard and recommended procedure is collection and disposal via a certified hazardous waste management service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Cyclobutyl-3-oxopropanenitrile
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with 3-Cyclobutyl-3-oxopropanenitrile. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a combustible liquid that is harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin irritation and serious eye irritation, and may cause respiratory irritation. Therefore, a comprehensive approach to personal protection is mandatory.
The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific PPE | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. | To prevent skin contact and absorption. Nitrile gloves offer good resistance to a variety of chemicals. |
| Eye and Face Protection | Safety glasses with side shields and a face shield. | To protect against splashes and eye irritation. A face shield provides an additional layer of protection for the entire face. |
| Respiratory Protection | A properly fitted NIOSH-approved respirator. | To prevent inhalation of harmful vapors, especially when handling outside of a fume hood or in case of a spill. |
| Body Protection | A flame-resistant laboratory coat. | To protect against skin contact and in the event of a fire, given the combustible nature of the chemical. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and risk. The following workflow outlines the necessary steps for safe handling from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Before handling, ensure you are wearing all the personal protective equipment detailed in the table above.
-
All work with this compound must be conducted in a properly functioning and certified chemical fume hood.
-
Assemble all necessary equipment and reagents before introducing the chemical to the work area to minimize movement and potential for spills.
-
-
Handling:
-
When weighing or transferring the liquid, do so carefully to avoid splashes and the generation of aerosols.
-
Keep the container of this compound closed when not in use.
-
Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
-
Post-Handling:
-
Upon completion of the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly segregate and dispose of all waste as outlined in the disposal plan below.
-
Remove and dispose of contaminated PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow
Caption: Waste disposal workflow for this compound.
Detailed Disposal Procedures:
-
Liquid Waste: Collect all unused this compound and any solutions containing it in a designated, clearly labeled, and sealed waste container for flammable liquids.
-
Contaminated Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and paper towels, must be collected in a separate, labeled bag for solid chemical waste.
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as flammable liquid waste. After rinsing and air-drying, the label on the container should be defaced or removed, and the container can then be disposed of as non-hazardous solid waste.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Collect the contaminated absorbent and place it in a sealed container for disposal as chemical waste. The area should then be decontaminated.
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Never dispose of this compound down the drain or in the regular trash.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
